MMH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29N5O4S2 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C25H29N5O4S2/c1-8-36(32,33)29-18-11-9-17(10-12-18)22-21-14(2)15(3)35-24(21)30-16(4)27-28-23(30)19(26-22)13-20(31)34-25(5,6)7/h8-12,19,29H,1,13H2,2-7H3/t19-/m0/s1 |
InChI Key |
FZRRESXAODIMQN-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NS(=O)(=O)C=C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NS(=O)(=O)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMH2 in BRD4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of MMH2, a novel monovalent molecular glue degrader targeting Bromodomain-containing protein 4 (BRD4). Unlike traditional bivalent PROTACs (Proteolysis Targeting Chimeras), this compound functions through a unique mechanism known as "template-assisted covalent modification." It selectively induces the degradation of BRD4 by forming a ternary complex with the DDB1-CUL4-DCAF16 E3 ubiquitin ligase. This document details the core mechanism of action, presents key quantitative performance data, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.
Core Mechanism of Action: Template-Assisted Covalent Degradation
This compound is a potent, JQ1-derived covalent degrader that selectively targets BRD4 for ubiquitination and subsequent proteasomal degradation.[1] The core mechanism relies on the recruitment of the CUL4-DDB1-DCAF16 (CRL4^DCAF16^) E3 ubiquitin ligase to the second bromodomain (BD2) of BRD4.[2]
The key steps in the mechanism of action are:
-
Binding to BRD4: this compound first binds to the second bromodomain (BRD4-BD2).
-
Ternary Complex Formation: The BRD4-BD2:this compound complex then acts as a structural template to recruit the DCAF16 E3 ligase substrate receptor, forming a stable BRD4-BD2:this compound:DCAF16 ternary complex.
-
Covalent Modification: Within the ternary complex, the vinyl sulfonamide warhead of this compound facilitates a covalent trans-labeling reaction with a cysteine residue (Cys58) on DCAF16.[3] This irreversible interaction locks the complex together.
-
Ubiquitination: The now-proximal CRL4^DCAF16^ ligase poly-ubiquitinates BRD4.
-
Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the 26S proteasome, leading to a reduction in cellular BRD4 levels.
This degradation is dependent on the ubiquitin-proteasome system, as co-treatment with proteasome inhibitors (like Bortezomib) or neddylation inhibitors (like MLN4924) rescues BRD4 from degradation.[4]
Quantitative Data Summary
This compound demonstrates high potency and efficacy in inducing the degradation of BRD4. The following tables summarize the key quantitative metrics derived from cellular and biochemical assays.
Table 1: Degradation Potency and Efficacy of this compound
| Compound | Target Domain | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line / Assay | Incubation Time | Reference |
| This compound | BRD4-BD2 | 1 | ~95 | BRD4BD2 Reporter Assay | 16 h | [1][5] |
| This compound | BRD4-HiBiT | <100 | >90 | JURKAT | 6 h | [3] |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of degradation.
Table 2: Ternary Complex Formation
| Compound | Ternary Complex | TR-FRETmax | Assay Condition | Reference |
| This compound | BRD4-BD2 : DCAF16 | 3.75 | In vitro biochemical assay | [5] |
-
TR-FRETmax: A measure of the maximal formation of the ternary complex, indicating strong cooperativity.
Experimental Protocols
The following protocols are key to characterizing the mechanism and efficacy of this compound.
Western Blotting for BRD4 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the levels of BRD4 protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., K562, HeLa) at an appropriate density. Treat with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 6, 16, or 24 hours).[5][6]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 (e.g., 1:1000 dilution) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ).
HiBiT-BRD4 Degradation Assay
This is a quantitative, luminescence-based assay to measure protein degradation in live cells with high throughput.
Methodology:
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293, JURKAT) where endogenous BRD4 is tagged with an 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[3]
-
Cell Plating: Plate the BRD4-HiBiT cells in 96-well or 384-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 6 hours). Include controls such as a vehicle (DMSO) and a known degrader (e.g., dBET6).[3]
-
Lysis and Detection: Add Nano-Glo® HiBiT Lytic Detection Reagent, which contains the complementary LgBiT polypeptide and substrate. The reconstituted NanoBiT enzyme generates a luminescent signal proportional to the amount of remaining BRD4-HiBiT protein.
-
Signal Reading: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells (100% BRD4 remaining) and a background control. Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
This assay confirms that this compound-induced degradation is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells (e.g., LNCaP) with this compound for a short duration (e.g., 1-4 hours). Include a positive control and a proteasome inhibitor (e.g., Bortezomib) co-treatment group.[4]
-
Cell Lysis: Lyse cells under denaturing conditions to preserve ubiquitination states.
-
Immunoprecipitation (IP): Incubate cell lysates with an antibody against ubiquitin or a TUBE (Tandem Ubiquitin Binding Entity) resin to pull down all ubiquitinated proteins.
-
Washing: Wash the beads/resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the ubiquitinated proteins from the antibody/resin.
-
Western Blot Analysis: Analyze the eluate by Western blotting using an anti-BRD4 antibody. An increased signal for high-molecular-weight, smeared BRD4 bands in the this compound-treated sample indicates poly-ubiquitination.
Disclaimer: This document is for research and informational purposes only. The protocols provided are generalized and may require optimization for specific cell lines and experimental conditions.
References
- 1. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of MMH2: A Potent and Selective BRD4 Molecular Glue Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases due to its central role in regulating the transcription of key oncogenes such as c-Myc. While various small molecule inhibitors have been developed to block the function of BRD4, a newer and often more effective strategy is targeted protein degradation. This technical guide provides a comprehensive overview of MMH2, a novel and potent BRD4 molecular glue degrader. This compound operates through a unique mechanism, recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex to the second bromodomain of BRD4, leading to its ubiquitination and subsequent proteasomal degradation. This document details the mechanism of action of this compound, presents its key quantitative performance data, outlines detailed protocols for its characterization, and visualizes its impact on critical signaling pathways.
Introduction to this compound
This compound is a novel, potent, and selective covalent molecular glue degrader of the epigenetic reader protein BRD4.[1] It is derived from the well-characterized BRD4 inhibitor, JQ1.[1] Unlike traditional inhibitors that merely block the function of a target protein, this compound induces its complete removal from the cell. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The key innovation of this compound lies in its ability to induce proximity between BRD4 and the DCAF16 E3 ubiquitin ligase, a component of the CUL4 E3 ligase complex.[2][3] Specifically, this compound facilitates the recruitment of the CUL4 and DCAF16 ligases to the second bromodomain (BD2) of BRD4.[2][3] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The efficacy of a protein degrader is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). This compound has demonstrated exceptional potency and efficacy in degrading BRD4.
| Parameter | Value | Cell Line | Reference |
| DC50 | 1 nM | K562 | [1] |
| Dmax | 95% | K562 | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a molecular glue, creating a stable ternary complex between the second bromodomain of BRD4 (BRD4-BD2) and the DCAF16 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced proximity is the critical step that initiates the degradation cascade.
Caption: this compound-mediated degradation of BRD4.
BRD4 is a key transcriptional co-activator, and its degradation has significant downstream effects on oncogenic signaling pathways, most notably the c-Myc and NF-κB pathways.
Caption: Impact of this compound on BRD4-mediated signaling.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound.
Cell Culture and Treatment
-
Cell Line: K562 (human chronic myelogenous leukemia) cells are a suitable model system.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
Western Blotting for BRD4 Degradation
This protocol details the detection of BRD4 protein levels following this compound treatment.
Caption: Western Blotting Experimental Workflow.
-
Reagents and Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-20% Mini-PROTEAN TGX Precast Protein Gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: anti-BRD4
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Seed K562 cells and treat with this compound as described in 4.1.
-
Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify BRD4 protein levels, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the this compound-induced ternary complex formation between BRD4-BD2 and DCAF16.
-
Reagents and Materials:
-
Recombinant His-tagged BRD4-BD2
-
Recombinant GST-tagged DCAF16
-
Anti-His-Europium (Eu) cryptate (donor)
-
Anti-GST-d2 (acceptor)
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in TR-FRET assay buffer.
-
In a 384-well plate, add BRD4-BD2, DCAF16, and the this compound dilutions.
-
Add the anti-His-Eu and anti-GST-d2 antibodies.
-
Incubate the plate at room temperature for the desired time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Eu cryptate) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the EC50 for ternary complex formation.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its high potency and efficacy in degrading BRD4 make it a valuable tool for studying the biological functions of this important epigenetic regulator and a promising candidate for further therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the potential of this compound in various preclinical models. Further investigation into its selectivity and in vivo activity will be crucial next steps in its development pipeline.
References
MMH2 recruitment of CUL4 and DCAF16 ligases
An In-depth Technical Guide on the MMH2-Mediated Recruitment of CUL4-DCAF16 E3 Ligase
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with molecular glues representing a particularly promising class of small molecules. This technical guide provides a comprehensive overview of the mechanism employed by this compound, a vinyl sulfonamide-based molecular glue, to induce the degradation of specific target proteins. This compound operates through a sophisticated mechanism known as "template-assisted covalent modification," wherein it recruits the DDB1-CUL4-associated factor 16 (DCAF16), a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex. By first binding to a target protein, such as the second bromodomain (BD2) of BRD4, this compound creates a novel interface that is recognized by DCAF16. This ternary complex (Target-MMH2-DCAF16) acts as a structural template, optimally positioning the reactive moiety of this compound to form a covalent bond with a specific cysteine residue (Cys58) on DCAF16. This covalent modification stabilizes the interaction, leading to efficient polyubiquitination of the target protein and its subsequent degradation by the proteasome. This guide details the molecular interactions, quantitative data, experimental methodologies, and signaling pathways that define this innovative approach to drug development.
Mechanism of Action: Template-Assisted Covalent Modification
The activity of this compound is underpinned by a trans-labeling covalent molecular glue mechanism termed "template-assisted covalent modification".[1] Unlike traditional inhibitors, this compound induces proximity between a target protein and the CUL4DCAF16 E3 ligase complex.[1]
The process unfolds in a sequential manner:
-
Target Engagement: this compound, a derivative of the JQ1 inhibitor, first binds non-covalently to its specific neosubstrate, such as the second bromodomain of BRD4 (BRD4BD2).[1]
-
E3 Ligase Recruitment: The binary complex of BRD4BD2-MMH2 presents a composite surface that recruits the DCAF16 substrate receptor, which is part of the larger DDB1-CUL4A E3 ubiquitin ligase machinery.[1][2]
-
Ternary Complex Formation and Templating: The formation of the BRD4BD2-MMH2-DCAF16 ternary complex is crucial. Structural studies reveal pre-existing complementarity between BRD4BD2 and DCAF16.[1][3] This complex acts as a scaffold, precisely orienting the reactive vinyl sulfonamide "warhead" of this compound towards DCAF16.[1][4]
-
Covalent Modification: The proximity and orientation facilitated by the ternary complex dramatically enhance the reactivity of this compound towards DCAF16. A covalent bond is formed between this compound and the Cys58 residue on DCAF16.[1][4][5] This covalent modification is essential for the degrader's activity; non-reactive analogs of this compound show negligible DCAF16 recruitment or degradation activity.[1]
-
Ubiquitination and Degradation: The now stable, covalently-linked ternary complex is a substrate for the CUL4 E3 ligase, which catalyzes the polyubiquitination of the target protein (BRD4).[1][6] The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the target protein.[6][7][8]
This template-assisted mechanism is highly specific. The modification of DCAF16 by this compound is significantly less efficient in the absence of the BRD4BD2 template, highlighting the critical role of the ternary complex in driving the covalent reaction.[1]
Data Presentation
Quantitative analysis of this compound's activity reveals its high potency and efficiency, which is directly linked to the covalent modification mechanism.
Table 1: Degradation Activity of this compound and Related Compounds against BRD4
| Compound | Description | Dmax (16 h) | DC50 (16 h) | Notes |
|---|---|---|---|---|
| This compound | Vinyl sulfonamide analog | ~95% | ~1 nM | Covalently modifies DCAF16.[1] |
| MMH1 | Acrylamide analog | ~95% | ~1 nM | Covalently modifies DCAF16.[1] |
| TMX1 | Parent JQ1 derivative | Lower than MMH1/2 | Less potent than MMH1/2 | Shows weaker DCAF16 binding.[1] |
| This compound-NR | Non-reactive (saturated) analog | Negligible Degradation | N/A | Demonstrates the requirement of the covalent warhead for activity.[1] |
| dBET6 | Heterobifunctional Degrader | Potent | ~100-1000 nM | Comparison degrader.[1] |
| MZ1 | Heterobifunctional Degrader | Potent | ~100-1000 nM | Comparison degrader.[1] |
Table 2: Covalent Modification of DCAF16
| Condition | Compound | % DCAF16 Modification | Conclusion |
|---|---|---|---|
| DCAF16-DDB1 only | TMX1 | 8% | Minimal non-templated modification.[1] |
| DCAF16-DDB1 + BRD4BD2 | TMX1 | 50% | BRD4BD2 acts as a template to facilitate covalent bond formation.[1] |
| DCAF16-DDB1 + BRD4BD2 | This compound | ~95% | Optimized electrophilic warhead leads to highly efficient templated modification.[1] |
| DCAF16 (C58S mutant) + BRD4BD2 | this compound | ~20% | Cys58 is the primary site of covalent modification.[1] |
Table 3: Structural Details of the DDB1-DCAF16-BRD4BD2-MMH2 Ternary Complex
| Parameter | Value | Source |
|---|---|---|
| Resolution (Cryo-EM) | 2.2 Å | [1][3] |
| Total Interface Area | 560 Ų | [1] |
| Key DCAF16 Residues | Cys58, Leu59, Lys61, Tyr62, Trp181 | [1] |
| Key BRD4BD2 Residues | Trp374, Val380, Leu385, Leu387, Tyr432, Asn433, His437 | [1] |
| Covalent Bond | this compound to DCAF16 Cys58 |[1][4] |
Experimental Protocols
The following protocols are key to characterizing the mechanism of this compound.
Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate K562 cells and treat with various concentrations of this compound, control compounds (e. g., DMSO, this compound-NR), or other degraders for a specified time (e. g., 6 or 16 hours).[1]
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run to separate proteins by size, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e. g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies (e. g., anti-BRD4, anti-GAPDH as a loading control) overnight at 4°C.
-
Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity to determine the percentage of protein degradation relative to the loading control.
Immunoprecipitation Mass Spectrometry (IP-MS)
-
Cell Treatment: Treat cells expressing a tagged bait protein (e. g., BRD4BD2) with the compound of interest (this compound) or DMSO.
-
Lysis and Immunoprecipitation: Lyse cells in a non-denaturing lysis buffer. Add antibody-conjugated beads (e. g., anti-FLAG) to the cleared lysate and incubate to pull down the bait protein and its interactors.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that co-precipitated with the bait. A compound-dependent interaction is confirmed by the specific enrichment of DCAF16 in the this compound-treated sample.[1]
Intact Mass Spectrometry for Covalent Modification
-
Protein Incubation: Incubate purified recombinant DDB1-DCAF16 complex with this compound (or other compounds) in the presence or absence of purified recombinant BRD4BD2. A typical reaction might be at 4°C for 16 hours.[1]
-
Sample Preparation: Desalt the protein samples using a C4 ZipTip.
-
Mass Spectrometry: Analyze the intact protein mass using LC-MS.
-
Data Analysis: Deconvolute the resulting spectra to determine the mass of the DCAF16 protein. A mass shift corresponding to the molecular weight of the compound confirms covalent adduct formation. The relative abundance of the modified versus unmodified protein peaks is used to calculate the percentage of modification.[1]
Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex
-
Complex Formation: Mix purified recombinant DDB1ΔB-DDA1-DCAF16 complex with recombinant BRD4BD2 and this compound.[1]
-
Purification: Purify the resulting ternary complex using size-exclusion chromatography.
-
Grid Preparation: Apply the purified complex to cryo-EM grids (e. g., UltrAuFoil) and plunge-freeze in liquid ethane. Grid optimization may be required, potentially including the addition of detergents like Lauryl Maltose Neopentyl Glycol (LMNG) to mitigate preferred particle orientations.[1]
-
Data Collection: Collect data on a high-resolution cryo-electron microscope (e. g., Titan Krios).
-
Image Processing and Structure Determination: Process the collected micrographs to pick particles, perform 2D and 3D classifications, and reconstruct the 3D density map to solve the atomic-resolution structure of the complex.[1][3]
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound-mediated targeted protein degradation pathway.
Experimental Workflow
Caption: Experimental workflow for Co-Immunoprecipitation Mass Spectrometry (IP-MS).
Logical Relationship
Caption: Logic of template-assisted covalent modification.
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions with DCAF1 and DDB1 in the CRL4 E3 ubiquitin ligase are required for Vpr-mediated G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Mode of action of a DCAF16-recruiting targeted glue that can selectively degrade BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Midnolin‐proteasome pathway for protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The midnolin-proteasome pathway catches proteins for ubiquitination-independent degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of the MMH2 and BRD4-BD2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and mechanistic intricacies of the interaction between the molecular glue degrader MMH2 and the second bromodomain of BRD4 (BRD4-BD2). This compound induces the degradation of BRD4 by forming a ternary complex with BRD4-BD2 and the DDB1-CUL4A-DCAF16 E3 ubiquitin ligase. This document details the key structural features of this complex, presents quantitative binding data, and provides detailed experimental protocols for the techniques used to elucidate this interaction.
Mechanism of Action: Template-Assisted Covalent Modification
This compound functions as a covalent molecular glue, a mechanism termed "template-assisted covalent modification".[1][2][3] Unlike traditional inhibitors, this compound facilitates a novel protein-protein interaction between BRD4-BD2 and the substrate receptor DCAF16. The binding of this compound to BRD4-BD2 creates a composite surface that is recognized by DCAF16. This ternary complex formation then serves as a structural template, optimally positioning the reactive moiety of this compound to form a covalent bond with Cysteine 58 (Cys58) on DCAF16.[1][2] This covalent modification stabilizes the ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3]
The following diagram illustrates the proposed signaling pathway for this compound-induced BRD4 degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Cellular Effects of MSH2, MDH2, and MMH
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The query "MMH2" did not yield specific results for a molecule with established cellular effects in the preliminary search. This guide therefore focuses on two probable intended subjects, MutS Homolog 2 (MSH2) and Malate Dehydrogenase 2 (MDH2) , based on the prevalence of research on these closely named molecules in cellular processes. Additionally, a section on Monomethylhydrazine (MMH) is included, as it represents another potential interpretation of the user's query.
Part 1: MSH2 (MutS Homolog 2)
MSH2 is a crucial protein in the DNA mismatch repair (MMR) pathway, playing a vital role in maintaining genomic stability.[1][2][3] Deficiencies in MSH2 are linked to a variety of cancers, most notably Hereditary Non-Polyposis Colorectal Cancer (HNPCC), also known as Lynch Syndrome.[4][5]
Core Cellular Functions:
-
DNA Mismatch Repair (MMR): MSH2 forms a heterodimer with either MSH6 (to form MutSα) or MSH3 (to form MutSβ).[3] MutSα recognizes single base mismatches and small insertion/deletion loops, while MutSβ recognizes larger insertion/deletion loops.[3] This recognition initiates the repair cascade to correct errors made during DNA replication.[1][2]
-
Response to Oxidative Stress: MSH2 is implicated in the cellular response to oxidative DNA damage.[6][7][8][9] Cells deficient in MSH2 show increased accumulation of oxidative lesions like 8-oxo-7,8-dihydroguanine (8-oxoG).[6][8][10][11][12]
-
Cell Cycle Control and Apoptosis: MSH2 is involved in cell cycle checkpoints and inducing apoptosis in response to DNA damage.[1][3][4] Its expression is regulated throughout the cell cycle, peaking at the G1/S boundary.[13]
Quantitative Data on MSH2 Cellular Effects
| Parameter | Cell/System Type | MSH2 Status | Observation | Reference |
| Mutation Frequency at hprt locus | Mouse Embryo Fibroblasts (MEFs) | MSH2 deficient | Strong mutator phenotype (2.9 x 10-6 mutations/cell/generation) | [10] |
| 8-oxoG Levels | MSH2 deficient MEFs | MSH2 deficient | Increased basal levels compared to wild-type | [10][11] |
| Tumor Formation in Small Intestine | MSH2 deficient mice (treated with KBrO3) | MSH2 deficient | 22.5-fold increase in tumor formation compared to wild-type | [8][12] |
| Cell Survival after MNNG treatment | Human cell lines | MSH2 wild-type vs. deficient | MSH2 deficient cells show increased resistance (colony survival) | [4] |
| Apoptosis (Sub-G1 population) after MNNG | Human cell lines | MSH2 deficient | Reduced apoptosis compared to wild-type | [4] |
Experimental Protocols
1. In Vivo DNA Mismatch Repair Assay:
-
Principle: This assay monitors the repair of a heteroduplex plasmid in vivo. The plasmid contains a selectable marker (e.g., EGFP) with a premature stop codon, which can be corrected by MMR, and a transfection control (e.g., RFP).
-
Methodology:
-
Transfect cells (e.g., Hec59 cells stably expressing MSH2 variants) with the heteroduplex plasmid.
-
Culture cells for a defined period (e.g., 48-72 hours) to allow for plasmid repair and protein expression.
-
Analyze the percentage of EGFP positive cells (indicating repair) relative to RFP positive cells (transfection efficiency) using flow cytometry.
-
-
Reference: [4]
2. Chromatin Fractionation and Western Blotting:
-
Principle: To determine the localization of MSH2 and other MMR proteins to chromatin, particularly after DNA damage.
-
Methodology:
-
Treat cells with a DNA damaging agent (e.g., MNNG).
-
Lyse cells and separate cytoplasmic and nuclear fractions.
-
Extract chromatin-bound proteins from the nuclear fraction.
-
Analyze protein levels in the chromatin fraction by SDS-PAGE and Western blotting using antibodies against MSH2, MLH1, and a loading control like Histone H3.
-
-
Reference: [4]
3. Cell Cycle Analysis:
-
Principle: To assess the effect of MSH2 status on cell cycle progression in response to DNA damage.
-
Methodology:
-
Treat cells with a DNA damaging agent.
-
Fix cells at various time points post-treatment.
-
Stain DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) by flow cytometry.
-
-
Reference: [4]
Signaling Pathways and Visualizations
Part 2: MDH2 (Malate Dehydrogenase 2)
MDH2 is a mitochondrial enzyme that plays a central role in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[14][15] It catalyzes the reversible oxidation of malate to oxaloacetate.[14][16]
Core Cellular Functions:
-
Energy Metabolism: As a key component of the TCA cycle, MDH2 is essential for cellular respiration and ATP production.[14][15] It also participates in the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria.[17]
-
Cancer Progression: MDH2 is often overexpressed in various cancers, including breast, prostate, and uterine cancers.[14][17][18] Its increased activity supports the high metabolic demands of proliferating cancer cells.[17]
-
Chemoresistance: Overexpression of MDH2 has been linked to resistance to chemotherapy, such as docetaxel in prostate cancer, potentially by providing the energy required for drug efflux pumps.[14][18]
-
Redox Homeostasis: By influencing the NAD+/NADH ratio, MDH2 plays a role in maintaining cellular redox balance.[16]
Quantitative Data on MDH2 Cellular Effects
| Parameter | Cell/System Type | MDH2 Status | Observation | Reference |
| Cell Proliferation | Prostate cancer cells | MDH2 knockdown | Decreased cell proliferation | [18] |
| Docetaxel Sensitivity | Prostate cancer cells | MDH2 knockdown | Increased sensitivity to docetaxel | [18] |
| ATP Production | Breast cancer cells | MDH2 depletion | Markedly reduced ATP production | [17] |
| Glucose Consumption | Breast cancer cells | MDH2 depletion | Markedly reduced glucose consumption | [17] |
| MDH2 Enzymatic Activity | NSCLC cells vs. normal lung | NSCLC cells | Significantly higher in NSCLC cells | [19] |
| Cell Viability | Pancreatic cancer cells (hypoxia) | MDH2 loss-of-function | Reduced cell survival | [20] |
Experimental Protocols
1. MDH2 Activity Assay:
-
Principle: This assay measures the enzymatic activity of MDH2 by monitoring the production of NADH.
-
Methodology:
-
Prepare cell or tissue lysates. For mitochondrial-specific activity, isolate mitochondria.
-
Incubate the lysate with a reaction mixture containing L-malate and NAD+.
-
Measure the increase in NADH concentration over time by monitoring the absorbance at 340 nm.
-
Alternatively, a colorimetric or fluorometric assay can be used where the production of NADH is coupled to the reduction of a probe, resulting in a colored or fluorescent product.
-
2. Cell Viability and Proliferation Assays:
-
Principle: To determine the effect of MDH2 modulation on cell growth and survival.
-
Methodology:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Colony Formation Assay: Assesses the ability of single cells to proliferate and form colonies.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Reference: [18]
3. Oxygen Consumption Rate (OCR) Measurement:
-
Principle: To assess mitochondrial respiration.
-
Methodology:
-
Use a Seahorse XF Analyzer or similar instrument.
-
Seed cells in a specialized microplate.
-
Measure the rate of oxygen consumption in real-time to determine the basal respiration, ATP-linked respiration, and maximal respiratory capacity.
-
-
Reference: [20]
Signaling Pathways and Visualizations
Part 3: MMH (Monomethylhydrazine)
Monomethylhydrazine (MMH) is a highly toxic compound used as a rocket propellant.[24][25] Its cellular effects are primarily related to its cytotoxic and metabolic disruptions.
Core Cellular Effects:
-
Cytotoxicity: MMH induces apoptotic cell death, particularly in proliferative cells.[24][25]
-
Metabolic Disruption: The toxicity of MMH is linked to mitochondrial disruption, the production of reactive oxygen species (ROS), and inhibition of aminotransferases.[24][25]
-
Oxidant Damage to Red Blood Cells: In vitro studies have shown that MMH causes methemoglobin formation, Heinz body production, and decreased levels of reduced glutathione in red blood cells.[26]
Quantitative Data on MMH Cellular Effects
| Parameter | Cell/System Type | MMH Concentration | Observation | Reference |
| Cytotoxicity | Proliferative human hepatic HepaRG cells | Not specified | Apoptotic cytotoxic effects observed | [24][25] |
| Cytotoxicity | Differentiated human hepatic HepaRG cells | Not specified | No cytotoxic effects, but major biochemical modifications | [24][25] |
| Cellular Architecture | Monkey renal proximal tubules | Not specified | Extreme vacuolization and disrupted architecture | [27] |
Experimental Protocols
1. Cytotoxicity Assays:
-
Principle: To measure the effect of MMH on cell viability.
-
Methodology:
-
Expose various cell lines (e.g., human hepatic HepaRG cells) to a range of MMH concentrations.
-
Assess cell viability using methods such as the MTT assay or by monitoring apoptosis through flow cytometry (e.g., Annexin V/PI staining).
-
2. Metabolomic Analysis:
-
Principle: To identify and quantify changes in cellular metabolites following MMH exposure.
-
Methodology:
-
Treat cells with MMH.
-
Extract metabolites from the cells and culture medium.
-
Analyze the metabolome using techniques like mass spectrometry coupled with gas or liquid chromatography (GC-MS, LC-MS).
-
Logical Relationships and Visualizations
References
- 1. The role of the human DNA mismatch repair gene hMSH2 in DNA repair, cell cycle control and apoptosis: implications for pathogenesis, progression and therapy of cancer | Semantic Scholar [semanticscholar.org]
- 2. A Role for DNA Mismatch Repair Protein Msh2 in Error-Prone Double-Strand-Break Repair in Mammalian Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Mismatch Repair System: Repercussions in Cellular Homeostasis and Relationship with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lynch Syndrome-associated Mutations in MSH2 Alter DNA Repair and Checkpoint Response Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSH2 - Wikipedia [en.wikipedia.org]
- 6. Mouse embryonic stem cells carrying one or two defective Msh2 alleles respond abnormally to oxidative stress inflicted by low-level radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hMsh2-hMsh6 complex acts in concert with monoubiquitinated PCNA and Pol η in response to oxidative DNA damage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mismatch Repair Deficient Mice Show Susceptibility to Oxidative Stress-Induced Intestinal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress accelerates repeat sequence instability and base substitutions promoting gastrointestinal driver mutations in MSH2 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MUTYH and MSH2 in the control of oxidative DNA damage, genetic instability, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell-cycle and DNA damage regulation of the DNA mismatch repair protein Msh2 occurs at the transcriptional and post-transcriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Malate dehydrogenase 2 - Wikipedia [en.wikipedia.org]
- 15. Induced pluripotent stem cell-derived hepatocytes reveal TCA cycle disruption and the potential basis for triheptanoin treatment for malate dehydrogenase 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multi-Omics Insights into the Impact of MDH2 on Breast Cancer Progression: A Promising Druggable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Malate dehydrogenase 2 confers docetaxel resistance via regulations of JNK signaling and oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
- 20. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 21. mdpi.com [mdpi.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Metabolomics and cytotoxicity of monomethylhydrazine (MMH) and (E)-1,1,4,4-tetramethyl-2-tetrazene (TMTZ), two liquid propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. monomethyl hydrazine mmh: Topics by Science.gov [science.gov]
The Impact of MMH2 on Gene Transcription via BRD4 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMH2 is a novel molecular glue degrader that potently and selectively induces the degradation of the epigenetic reader protein BRD4. By recruiting the CUL4-DCAF16 E3 ubiquitin ligase to the second bromodomain of BRD4, this compound triggers its ubiquitination and subsequent proteasomal degradation. This event leads to a significant impact on gene transcription, particularly affecting genes regulated by BRD4, including critical oncogenes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene expression, and detailed protocols for studying its activity.
Introduction to this compound and BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It functions as an epigenetic reader by binding to acetylated lysine residues on histones and transcription factors, thereby playing a crucial role in the regulation of gene transcription.[1] BRD4 is particularly important for the expression of a number of genes involved in cell cycle progression and cancer, such as the MYC oncogene.[1][2]
This compound is a small molecule that has been identified as a potent and selective degrader of BRD4.[3] It functions as a "molecular glue," a class of molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[4]
Mechanism of Action of this compound
This compound's mechanism of action involves the formation of a ternary complex between BRD4 and the CUL4-DCAF16 E3 ubiquitin ligase.[5] Specifically, this compound binds to the second bromodomain (BD2) of BRD4 and, in doing so, creates a novel interface that is recognized by the DCAF16 substrate receptor of the CUL4 E3 ligase complex.[5][6] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[7]
Quantitative Data on this compound Activity
This compound is a highly potent degrader of BRD4. The following table summarizes key quantitative parameters of its activity.
| Parameter | Value | Description | Reference |
| DC50 | 1 nM | The concentration of this compound required to degrade 50% of BRD4. | [3] |
| Dmax | 95% | The maximum percentage of BRD4 degradation achieved with this compound. | [3] |
Impact of this compound on Gene Transcription
By inducing the degradation of BRD4, this compound significantly alters the transcriptional landscape of treated cells. BRD4 is known to regulate the expression of a multitude of genes, many of which are implicated in cancer pathogenesis. The degradation of BRD4 leads to the downregulation of these target genes.
Key BRD4 Target Genes Affected by its Degradation
The following table provides examples of key genes whose expression is known to be regulated by BRD4 and are therefore expected to be downregulated upon this compound treatment. The quantitative data presented is based on studies using the BRD4 inhibitor JQ1, which serves as a proxy for the effects of BRD4 removal.
| Gene Target | Function | Fold Change (mRNA) upon BRD4 Inhibition (JQ1) | Cell Line | Reference |
| MYC | Oncogenic transcription factor, cell cycle progression | ~2-4 fold decrease | MLL-AF9/NrasG12D leukemia cells | [2] |
| ADAMDEC1 | A disintegrin and metalloproteinase domain, cancer progression | ~2 fold decrease | EOL-1 (MLL-PTD AML) | [8] |
| SLAMF8 | Signaling lymphocytic activation molecule family member 8 | ~2 fold decrease | EOL-1 (MLL-PTD AML) | [8] |
| Atg3 | Autophagy related 3 | ~2-3 fold decrease | OCI-AML3 | [9] |
| Atg7 | Autophagy related 7 | ~2-3 fold decrease | OCI-AML3 | [9] |
Signaling Pathways Modulated by this compound-mediated BRD4 Degradation
BRD4 is involved in several critical signaling pathways. Its degradation by this compound is expected to have significant downstream effects on these pathways.
BRD4 directly regulates the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[10] The Jagged1/Notch1 signaling pathway is implicated in cancer cell migration and invasion. Degradation of BRD4 by this compound would be expected to decrease JAG1 expression, leading to the inhibition of this pathway.
BRD4 acts as a coactivator for the NF-κB transcription factor, enhancing the expression of NF-κB target genes involved in inflammation and cell survival.[11] By degrading BRD4, this compound can attenuate NF-κB-mediated gene transcription.
Detailed Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on BRD4 and gene transcription.
Co-Immunoprecipitation (Co-IP) to Confirm BRD4-DCAF16 Interaction
This protocol is designed to verify the this compound-induced interaction between BRD4 and DCAF16.
Materials:
-
Cells of interest (e.g., HEK293T)
-
This compound and DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-BRD4 antibody (ChIP-grade)
-
Anti-DCAF16 antibody
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the indicated time.
-
Cell Lysis: Harvest and lyse cells in Co-IP Lysis/Wash Buffer on ice.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD4 antibody or Normal Rabbit IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blotting: Analyze the eluted samples by Western blotting using anti-DCAF16 and anti-BRD4 antibodies. An increased DCAF16 signal in the this compound-treated, anti-BRD4 IP lane compared to the DMSO control would confirm the induced interaction.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 Occupancy
This protocol is to determine the genome-wide binding sites of BRD4 and how they are affected by this compound treatment.
Materials:
-
Cells of interest
-
This compound and DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis and Wash Buffers (various salt concentrations)
-
ChIP-validated anti-BRD4 antibody[3]
-
Normal Rabbit IgG
-
Protein A/G magnetic beads
-
Reagents for DNA purification, library preparation, and sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA with formaldehyde and quench with glycine.
-
Chromatin Preparation: Lyse cells and shear chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-validated anti-BRD4 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the complexes with Protein A/G beads and perform stringent washes to remove non-specific DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare DNA libraries for high-throughput sequencing.
-
Data Analysis: Perform peak calling to identify BRD4 binding sites and differential binding analysis to compare this compound-treated and control samples. A global reduction in BRD4 peaks is expected with this compound treatment.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the changes in mRNA levels of BRD4 target genes upon this compound treatment.
Materials:
-
Cells of interest
-
This compound and DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with a dose-response or time-course of this compound. Extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[9] This will provide a quantitative measure of the downregulation of BRD4 target genes.
Conclusion
This compound represents a powerful tool for studying the function of BRD4 and a promising therapeutic strategy for cancers dependent on BRD4-regulated gene expression. Its molecular glue mechanism allows for the potent and selective degradation of BRD4, leading to profound effects on the transcriptome. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the impact of this compound and other BRD4 degraders on gene transcription and cellular signaling.
References
- 1. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 Antibody - ChIP-seq Grade (C15410337) | Diagenode [diagenode.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DCAF16 antibody (32592-1-AP) | Proteintech [ptglab.com]
- 7. Liver-targeted degradation of BRD4 reverses hepatic fibrosis and enhances metabolism in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BRD4 in acute myeloid leukemia with partial tandem duplication of the MLL gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential role of the Jagged1/Notch1 signaling pathway in the endothelial-myofibroblast transition during BLM-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monomethylhydrazine (MMH) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Monomethylhydrazine (MMH) is a chemical compound with significant applications in aerospace as a rocket propellant. However, its high toxicity and carcinogenic potential necessitate a thorough understanding of its effects at the cellular level. These application notes provide a comprehensive protocol for the use of MMH in cell culture experiments, focusing on its cytotoxic and mechanistic evaluation. This document outlines safety precautions, experimental procedures for assessing cytotoxicity, oxidative stress, DNA damage, and apoptosis, and provides guidance on data interpretation.
II. Safety and Handling
Extreme caution must be exercised when handling MMH due to its high toxicity, flammability, and carcinogenicity. [1]
-
Engineering Controls: All work with MMH must be conducted in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Storage: Store MMH in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Spill and Waste Disposal: In case of a spill, evacuate the area and follow institutional safety protocols for hazardous chemical cleanup. Dispose of all MMH-contaminated waste, including media, cells, and consumables, as hazardous waste according to institutional and local regulations.
III. Mechanism of Action
MMH is known to exert its toxic effects through several mechanisms:
-
Induction of Oxidative Stress: MMH metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
DNA Damage: MMH can act as a methylating agent, leading to the formation of DNA adducts and DNA strand breaks.[2]
-
Apoptosis Induction: The cellular damage induced by MMH can trigger programmed cell death, or apoptosis.
IV. Quantitative Data Summary
| Parameter | Cell Line | Compound | Value | Reference |
| Cytotoxicity Threshold | Cultured Rat Hepatocytes | Hydrazine | 20 mM | N/A |
| Apoptotic Cytotoxicity | Proliferative HepaRG Cells | MMH | Observed | N/A |
It is crucial to perform a dose-response experiment to determine the IC50 of MMH in the specific cell line of interest.
V. Experimental Protocols
A. Cell Culture and MMH Treatment
-
Cell Line Selection: The human hepatoma cell line HepaRG is a recommended model for studying MMH-induced hepatotoxicity due to its metabolic competence, expressing a range of drug-metabolizing enzymes. Other cell lines can be used depending on the research question.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, larger flasks for protein or DNA extraction) and allow them to adhere and reach 70-80% confluency.
-
MMH Preparation: Prepare a stock solution of MMH in a suitable solvent (e.g., sterile, nuclease-free water or culture medium) immediately before use in a chemical fume hood. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with a medium containing the desired concentration of MMH. Include a vehicle control (medium with the same concentration of solvent used to dissolve MMH).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
B. Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the MMH treatment period, add 10 µL of the MTT solution to each well of a 96-well plate and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
C. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Treat cells with MMH for the desired time.
-
Probe Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~485 nm/~535 nm).
-
Data Analysis: Quantify the increase in fluorescence in MMH-treated cells compared to the control, indicating an increase in intracellular ROS levels.
D. DNA Damage Assessment (Comet Assay)
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks.
-
Cell Preparation: After MMH treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind. Then, apply an electric field (typically 25V for 20-30 minutes).
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.
E. Apoptosis Analysis (Western Blot for Apoptosis-Related Proteins)
This protocol allows for the detection of changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: After MMH treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptosis-related proteins such as:
-
Anti-apoptotic: Bcl-2
-
Pro-apoptotic: Bax
-
Executioner Caspase: Cleaved Caspase-3
-
-
Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
VI. Signaling Pathways and Visualizations
A. MMH-Induced Oxidative Stress and Apoptosis Signaling Pathway
MMH exposure can lead to the generation of ROS, which in turn can cause cellular damage and trigger the intrinsic pathway of apoptosis. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases.
Caption: MMH-induced oxidative stress and intrinsic apoptosis pathway.
B. Experimental Workflow for Assessing MMH Cytotoxicity and Mechanism
This workflow outlines the key steps for a comprehensive in vitro evaluation of MMH.
References
Application Notes and Protocols for the In Vitro Use of Monomethylhydrazine (MMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylhydrazine (MMH), a volatile and highly toxic compound, is utilized in various industrial applications and is also a subject of toxicological research. Its high reactivity and inherent instability in aqueous solutions present significant challenges for its use in standardized in vitro assays. These application notes provide a summary of the known solubility and stability characteristics of MMH and offer generalized protocols for its preparation and use in cell-based assays. Due to the limited availability of specific quantitative data for MMH in cell culture media, researchers are strongly advised to perform preliminary validation experiments to determine the optimal conditions for their specific experimental setup.
Physicochemical Properties of MMH
Monomethylhydrazine is a colorless liquid with an ammonia-like odor. It is crucial to handle this compound with appropriate safety measures due to its high toxicity and volatility.
Table 1: Solubility and Stability of Monomethylhydrazine (MMH)
| Property | Value/Information | Source(s) |
| Solubility in Water | Miscible | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol. | General Chemical Knowledge |
| Stability in Aqueous Solutions | - Unstable in neutral or alkaline solutions, especially in the presence of oxygen. - More stable under acidic conditions. - Degradation is catalyzed by transition metals (e.g., Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺). | [3][4] |
| Volatility | High, with a vapor pressure of 37.5 mm Hg at 20°C. | [5] |
Toxicological Profile and Mechanisms of Action
MMH is a known carcinogen and exhibits toxicity towards the central nervous system, liver, and kidneys. Its toxic effects are primarily attributed to its metabolic activation, leading to the formation of methyl free radicals. These reactive species can induce significant cellular damage through two primary mechanisms:
-
Oxidative Stress: The generation of free radicals leads to a state of oxidative stress within the cell, overwhelming the endogenous antioxidant defense systems. This can result in damage to lipids, proteins, and DNA. A key cellular response to oxidative stress is the activation of the Nrf2 signaling pathway.
-
DNA Damage: Methyl radicals can directly interact with DNA, causing various lesions, including single- and double-strand breaks. This genotoxic stress activates the DNA Damage Response (DDR) pathways, primarily orchestrated by the ATM and ATR kinases.
Signaling Pathways Affected by MMH
Oxidative Stress Response: The Nrf2 Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Upon exposure to oxidative stress, such as that induced by MMH, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
DNA Damage Response: The ATM/ATR Pathway
DNA damage, such as strand breaks caused by MMH-induced methyl radicals, activates the ATM and ATR kinases. These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized for specific cell lines and experimental conditions. Due to the high toxicity and volatility of MMH, all handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Preparation of MMH Stock Solution
Objective: To prepare a concentrated stock solution of MMH for serial dilution.
Materials:
-
Monomethylhydrazine (MMH)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated micropipettes and sterile, filtered pipette tips
Protocol:
-
Perform all steps in a certified chemical fume hood.
-
Due to the lack of specific solubility data in aqueous buffers, preparing a high-concentration stock in an organic solvent is recommended. Anhydrous DMSO or ethanol are common choices for preparing stock solutions of small molecules for in vitro assays.
-
Calculate the amount of MMH required to prepare a stock solution of a desired molarity (e.g., 1 M).
-
Carefully add the calculated volume of MMH to a pre-determined volume of anhydrous DMSO or ethanol in a sterile, amber glass vial.
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of MMH in these organic solvents at low temperatures is expected to be higher than in aqueous solutions, but long-term stability should be validated.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of MMH on a chosen cell line.
Materials:
-
Cultured cells (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum
-
96-well clear or opaque-walled tissue culture plates
-
MMH stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MMH stock solution in complete cell culture medium to achieve the desired final concentrations. Note: It is critical to prepare these dilutions immediately before use due to the potential for MMH degradation in aqueous media. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).
-
Include appropriate controls:
-
Untreated control: Cells in medium only.
-
Vehicle control: Cells in medium containing the same final concentration of the organic solvent used for the MMH dilutions.
-
Positive control: A known cytotoxic agent.
-
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of MMH and controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay (e.g., MTT or CellTiter-Glo®).
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals before reading the absorbance.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the MMH concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Experimental Workflow Diagram
Conclusion and Recommendations
The successful use of Monomethylhydrazine in in vitro assays requires careful consideration of its solubility and stability. The provided protocols offer a general framework, but it is imperative for researchers to conduct preliminary experiments to validate the solubility, stability, and optimal handling conditions of MMH in their specific cell culture system. Given its hazardous nature, all work with MMH must be conducted with strict adherence to safety protocols. Future research providing quantitative data on the behavior of MMH in common cell culture media would be highly beneficial to the scientific community.
References
Application Notes and Protocols for MDM2-based PROTAC-X in Targeted Protein Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]
Mouse double minute 2 (MDM2) is an E3 ubiquitin ligase that is a crucial negative regulator of the p53 tumor suppressor.[1][5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[5] This makes MDM2 an attractive target for therapeutic intervention.[6] MDM2 can be exploited in TPD in two ways: either as the target for degradation itself or as the recruited E3 ligase to degrade other oncoproteins.[2] This document focuses on the latter, providing a detailed guide to the application of a representative MDM2-recruiting PROTAC, hereafter referred to as MDM2-based PROTAC-X , for the targeted degradation of a specific POI.
Mechanism of Action of MDM2-based PROTAC-X
MDM2-based PROTAC-X operates through a dual mechanism of action, making it particularly effective in cancers with wild-type p53.[7]
-
POI Degradation: MDM2-based PROTAC-X forms a ternary complex with the POI and the MDM2 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[2][4] The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.[1]
-
p53 Stabilization: The ligand of MDM2-based PROTAC-X that binds to MDM2 typically occupies the p53 binding pocket.[7] This competitive binding prevents MDM2 from interacting with and degrading p53.[2][7] The resulting stabilization and accumulation of p53 can activate downstream pathways leading to cell cycle arrest, apoptosis, and senescence in cancer cells.[7][8]
References
- 1. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of "MMH2" (N,N'-dimethyl-N'-acetylhydrazine)
It appears there may be a misunderstanding in the abbreviation "MMH2". Scientific literature extensively refers to MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a crucial enzyme in cancer metabolism and a target for drug development.[1] Conversely, MMH stands for Monomethylhydrazine, a chemical propellant.
Given the context of "synthesis for research purposes" and the target audience of "researchers, scientists, and drug development professionals," this document will proceed under the assumption that the user is interested in the synthesis of a novel investigational compound. For the purpose of providing a detailed and actionable protocol, we will define a hypothetical molecule, "this compound," as N,N'-dimethyl-N'-acetylhydrazine . This molecule is a plausible derivative of hydrazine that could be synthesized for screening in drug discovery programs.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the laboratory-scale synthesis of a hypothetical novel chemical entity, "this compound" (N,N'-dimethyl-N'-acetylhydrazine). This compound is synthesized for the purpose of investigation in early-stage drug discovery research. The protocol outlines the reaction scheme, necessary reagents and equipment, step-by-step procedure, purification, and characterization. Additionally, a hypothetical signaling pathway is presented where "this compound" could be investigated as a modulator.
I. Synthesis of "this compound" (N,N'-dimethyl-N'-acetylhydrazine)
The synthesis of "this compound" is proposed as a two-step process starting from commercially available reagents. The first step involves the reductive amination of formaldehyde with methylhydrazine to form 1,2-dimethylhydrazine. The second step is the selective N-acetylation of 1,2-dimethylhydrazine to yield the final product, N,N'-dimethyl-N'-acetylhydrazine.
A. Experimental Protocol: Step 1 - Synthesis of 1,2-Dimethylhydrazine
This procedure describes the synthesis of the intermediate compound, 1,2-dimethylhydrazine, via reductive amination.
Materials and Reagents:
-
Methylhydrazine
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylhydrazine (1.0 eq) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
Continue stirring at 0 °C for 30 minutes.
-
In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in methanol (30 mL).
-
Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-dimethylhydrazine as a colorless oil.
B. Experimental Protocol: Step 2 - Synthesis of "this compound" (N,N'-dimethyl-N'-acetylhydrazine)
This procedure outlines the N-acetylation of 1,2-dimethylhydrazine to produce the final compound "this compound".
Materials and Reagents:
-
1,2-Dimethylhydrazine
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous copper (II) sulfate (CuSO₄) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,2-dimethylhydrazine (1.0 eq) in dichloromethane (40 mL).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In an addition funnel, prepare a solution of acetic anhydride (1.05 eq) in dichloromethane (10 mL).
-
Add the acetic anhydride solution dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous copper (II) sulfate solution (2 x 30 mL) to remove excess hydrazine.
-
Wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford "this compound" as a pale yellow oil.
II. Data Presentation
Table 1: Summary of Synthesis Yields and Purity
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | 1,2-Dimethylhydrazine | Methylhydrazine | 60.10 | 75 | >95% |
| 2 | "this compound" (N,N'-dimethyl-N'-acetylhydrazine) | 1,2-Dimethylhydrazine | 102.13 | 68 | >98% |
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Workflow for the two-step synthesis of "this compound".
B. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway in which "this compound" could be investigated as an inhibitor of a novel kinase, "Kinase X," which is implicated in a cancer cell proliferation pathway.
Caption: Hypothetical inhibition of the Kinase X signaling pathway by "this compound".
References
Application Notes and Protocols for the Use of MDM2 Inhibitors in Combination Cancer Therapy
Note to the Reader: The query for "MMH2" has been interpreted as a likely typographical error for "MDM2" (Murine Double Minute 2), a well-researched target in oncology. These application notes focus on the combination of MDM2 inhibitors with other cancer therapeutics.
Introduction
Murine Double Minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed or amplified, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[1][2] Targeting the MDM2-p53 interaction with small-molecule inhibitors restores p53 function, inducing cell cycle arrest and apoptosis in cancer cells.[3] However, monotherapy with MDM2 inhibitors has shown limitations in achieving sustained tumor suppression, prompting investigations into combination strategies to enhance efficacy and overcome resistance.[2]
These notes provide an overview of the preclinical and clinical rationale for combining MDM2 inhibitors with other therapeutic classes, including targeted therapies, chemotherapy, and radiotherapy. Detailed protocols for key experimental assays are also provided for researchers in the field.
Data Presentation: Efficacy of MDM2 Inhibitor Combinations
The following table summarizes quantitative data from preclinical studies on the synergistic effects of combining the MDM2 inhibitor milademetan with the MEK inhibitor trametinib in Lung Adenocarcinoma (LUAD).
| Cell Line | Genetic Profile | Combination | Effect | Reference |
| ECLC5-GLx | TRIM33-RET / MDM2amp | Milademetan + Trametinib | Synergistic growth inhibition | [4][5] |
| LUAD12c | METex14 / KRASG12S / MDM2amp | Milademetan + Trametinib | Synergistic growth inhibition | [4][5] |
| SW1573 | KRASG12C / TP53 wildtype | Milademetan + Trametinib | Synergistic growth inhibition | [4][5] |
| A549 | KRASG12S / TP53 wildtype | Milademetan + Trametinib | Synergistic growth inhibition | [4][5] |
Signaling Pathways and Mechanisms of Action
The MDM2-p53 Signaling Axis
MDM2 inhibitors function by disrupting the interaction between MDM2 and p53. This prevents the ubiquitination and subsequent proteasomal degradation of p53, allowing it to accumulate in the nucleus, activate target genes, and induce anti-tumor effects.
Figure 1: MDM2-p53 signaling pathway and the action of MDM2 inhibitors.
Rationale for Combining MDM2 and MEK Inhibitors
Preclinical studies have revealed that inhibiting MDM2 can lead to the activation of the MAPK/ERK signaling pathway, which is a potential resistance mechanism.[5] Combining an MDM2 inhibitor with a MEK inhibitor (like trametinib) can block this adaptive response, leading to a synergistic anti-tumor effect.[4][5]
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule MDM2 inhibitors in clinical trials for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy With MDM2 and MEK Inhibitors Is Effective in Patient-Derived Models of Lung Adenocarcinoma With Concurrent Oncogenic Drivers and MDM2 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monomethylhydrazine (MMH) Dosage and Treatment in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylhydrazine (MMH) is a highly toxic and volatile compound, primarily used as a rocket propellant. Its handling and use in laboratory settings necessitate stringent safety protocols and a thorough understanding of its toxicological profile. These application notes provide comprehensive guidelines on MMH dosage for various laboratory animal models, detail its mechanisms of action, and outline experimental protocols for toxicity studies and potential therapeutic interventions. The information is intended to ensure the safety of personnel, the welfare of animal subjects, and the reproducibility of experimental results.
Data Presentation: Quantitative Dosage and Lethality Data
The following tables summarize the acute toxicity of Monomethylhydrazine (MMH) across different species and routes of administration. This data is crucial for selecting appropriate dosage levels in experimental designs.
Table 1: MMH Inhalation Lethality Data in Various Species
| Species | Exposure Duration | LC50 (ppm) | Reference |
| Rhesus Monkey | 60 min | 162 | [1] |
| Squirrel Monkey | 60 min | 82 | [1] |
| Dog (Beagle) | 60 min | 96 | [1] |
| Rat | 4 hours | 74 | [1] |
| Mouse (ICR) | 30 min | 272 | [1] |
| Mouse (ICR) | 60 min | 122 | [1] |
| Mouse (ICR) | 120 min | 92 | [1] |
| Mouse (ICR) | 240 min | 65 | [1] |
| Hamster | 4 hours | 991 | [1] |
Table 2: MMH Parenteral and Oral Lethal Dose (LD50) Data in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 33 | [1] |
| Mouse | Intraperitoneal (IP) | 29 | [1] |
| Mouse | Oral | 33 | [1] |
| Rat | Intravenous (IV) | 17 | [1] |
| Rat | Intraperitoneal (IP) | 17 | [1] |
| Rat | Oral | 25 | [1] |
Signaling Pathways and Mechanisms of Toxicity
MMH exerts its toxic effects through multiple mechanisms, primarily impacting the central nervous system (CNS) and inducing oxidative stress.
Disruption of GABA Synthesis
A primary neurotoxic effect of MMH is the inhibition of γ-aminobutyric acid (GABA) synthesis. GABA is the main inhibitory neurotransmitter in the CNS. MMH acts as an antagonist to pyridoxal-5-phosphate, a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD), which converts glutamate to GABA. The resulting depletion of GABA leads to hyperexcitability of the nervous system, manifesting as tremors and seizures.
Induction of Oxidative Stress
MMH administration has been shown to induce oxidative stress, leading to cellular damage. This occurs through the generation of reactive oxygen species (ROS) that overwhelm the endogenous antioxidant defense systems. The increased ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, contributing to cytotoxicity in various organs, including the liver and kidneys.
References
Application Notes and Protocols: Experimental Design for Assessing MMH2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH2 is an investigational small molecule inhibitor with potential therapeutic applications in oncology. These application notes provide a comprehensive set of protocols to systematically evaluate the efficacy of this compound, from initial in vitro characterization to in vivo validation in preclinical models. The described experimental design is intended to elucidate the mechanism of action, determine potency, and assess the anti-tumor activity of this compound. For the purpose of these protocols, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOr signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1]
I. In Vitro Efficacy Assessment
A. Biochemical Assays: Direct Target Engagement
Biochemical assays are essential to confirm the direct interaction of this compound with its purified target protein(s) within the PI3K/Akt/mTOR pathway.[1]
Protocol 1: Kinase Activity Assay
This protocol aims to quantify the inhibitory effect of this compound on the kinase activity of its target (e.g., PI3K, Akt, or mTOR).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer appropriate for the specific kinase.
-
Prepare solutions of the purified kinase, substrate (e.g., a peptide or protein), and ATP.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add the purified kinase to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction for a predetermined time at the optimal temperature (e.g., 30°C).
-
Stop the reaction.
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Colorimetric or Fluorometric assays: Using specific antibodies to detect the phosphorylated substrate.[2]
-
Luminescent assays: Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation:
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | This compound IC50 (nM) | Positive Control IC50 (nM) |
| PI3Kα | [Insert Value] | [Insert Value] |
| PI3Kβ | [Insert Value] | [Insert Value] |
| PI3Kδ | [Insert Value] | [Insert Value] |
| PI3Kγ | [Insert Value] | [Insert Value] |
| Akt1 | [Insert Value] | [Insert Value] |
| mTORC1 | [Insert Value] | [Insert Value] |
B. Cell-Based Assays: Cellular Potency and Mechanism of Action
Cell-based assays are crucial for evaluating the effects of this compound in a biological context.[1]
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines with known activation of the PI3K/Akt/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the GI50 value (the concentration of this compound that causes 50% growth inhibition).
-
Data Presentation:
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Genetic Background | This compound GI50 (µM) |
| [Cell Line 1] | [e.g., PTEN-null] | [Insert Value] |
| [Cell Line 2] | [e.g., PIK3CA mutant] | [Insert Value] |
| [Normal Cell Line] | [e.g., Wild-type] | [Insert Value] |
Protocol 3: Western Blot Analysis for Target Modulation
This protocol confirms that this compound inhibits the intended signaling pathway within the cell.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of this compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, total Akt, p-S6K, total S6K) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to assess the change in the phosphorylation of target proteins relative to the total protein and loading control.
-
Signaling Pathway Diagram:
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by this compound.
II. In Vivo Efficacy Assessment
A. Animal Models
In vivo studies are critical to evaluate the anti-tumor efficacy and safety of this compound in a whole-organism context. The choice of animal model is crucial for the clinical relevance of the findings.[5][6][7][8][9]
Protocol 4: Xenograft Tumor Model
This protocol describes the use of human tumor xenografts in immunodeficient mice to assess the in vivo efficacy of this compound.
Methodology:
-
Animal Husbandry:
-
House immunodeficient mice (e.g., nude or SCID) in a pathogen-free environment.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (previously shown to be sensitive to this compound in vitro) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Compare the tumor volumes and weights between the treatment and control groups using appropriate statistical methods.
-
Assess the tolerability of this compound by monitoring body weight changes and clinical signs of toxicity.
-
Data Presentation:
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [e.g., Daily, p.o.] | [Insert Value] | N/A | [Insert Value] |
| This compound | [e.g., 10 mg/kg, Daily, p.o.] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [e.g., 30 mg/kg, Daily, p.o.] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [e.g., Standard-of-care drug] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow Diagram:
Caption: Experimental workflow for the in vivo xenograft study.
III. Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of this compound efficacy. By systematically evaluating its biochemical and cellular activities, and confirming its anti-tumor effects in vivo, researchers can generate the necessary data to support the further development of this compound as a potential cancer therapeutic. The integration of quantitative data analysis and clear visual representations of experimental workflows and biological pathways will facilitate a comprehensive understanding of the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for MMH2-Induced Degradation of BRD4 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and transcriptional co-activator implicated in the pathogenesis of various cancers.[1] Chromosomal translocations involving the BRD4 gene can result in the formation of oncogenic fusion proteins, such as BRD4-NUT, which drive aggressive malignancies like NUT carcinoma.[2][3][4] Targeted degradation of these fusion proteins presents a promising therapeutic strategy.
MMH2 is a novel small molecule that functions as a molecular glue degrader.[5][6] It operates by inducing proximity between the second bromodomain (BD2) of BRD4 and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex, specifically recruiting the DCAF16 substrate receptor.[5][7] This induced proximity leads to the polyubiquitination of the BRD4 fusion protein and its subsequent degradation by the 26S proteasome.[5][8] These application notes provide detailed protocols for utilizing this compound to induce the degradation of BRD4 fusion proteins and for quantifying its effects in cancer cell lines.
Mechanism of Action: this compound-Induced BRD4 Degradation
This compound acts as a molecular glue, facilitating a novel protein-protein interaction. The molecule binds to the BD2 domain of the BRD4 protein, creating a new surface that is recognized by the DCAF16 E3 ligase substrate receptor.[5] This ternary complex formation (BRD4-MMH2-DCAF16) is the critical step that initiates the degradation cascade.[5] Once the complex is formed, the E3 ligase machinery polyubiquitinates lysine residues on the BRD4 fusion protein, marking it for destruction by the proteasome.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound-induced degradation of BRD4.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | K562 | BRD4BD2-eGFP Degradation | DC50 (16h) | ~1 nM | [5] |
| This compound | K562 | BRD4BD2-eGFP Degradation | Dmax (16h) | ~95% | [5] |
| MMH1 | K562 | BRD4BD2-eGFP Degradation | DC50 (16h) | ~0.3 nM | [9] |
| MMH1 | K562 | BRD4BD2-eGFP Degradation | Dmax (16h) | ~95% | [9] |
| TMX1 | K562 | BRD4BD2-eGFP Degradation | Dmax (16h) | ~80% | [5] |
| GNE11 | K562 | BRD4BD2-eGFP Degradation | Dmax (16h) | ~50% | [5] |
Table 1: Degradation Potency and Efficacy of this compound and Related Compounds.
| Compound | Cell Line | Treatment | BRD4 Degradation | Reference |
| This compound | K562 | 1 µM, 16h | Nearly Complete | [10] |
| MMH1 | K562 | 1 µM, 16h | Nearly Complete | [10] |
| TMX1 | K562 | 1 µM, 16h | Nearly Complete | [10] |
| This compound | Jurkat (BRD4-HiBiT) | 6h | >90% at <100 nM | [4] |
| MMH1 | Jurkat (BRD4-HiBiT) | 6h | >90% at <100 nM | [4] |
Table 2: Western Blot Analysis of BRD4 Degradation.
Experimental Protocols
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound-induced BRD4 fusion protein degradation on cancer cell viability.
Materials:
-
BRD4 fusion-positive cancer cell line (e.g., PER-403 for BRD4-NUT)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for BRD4 Degradation
This protocol details the detection of BRD4 fusion protein levels following this compound treatment.
Materials:
-
BRD4 fusion-positive cancer cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-NUT (for BRD4-NUT), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points as described for the viability assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the extent of BRD4 degradation.
In Vivo Ubiquitination Assay
This protocol is for detecting the ubiquitination of BRD4 fusion proteins after this compound treatment.
Materials:
-
BRD4 fusion-positive cancer cell line
-
This compound stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies: anti-ubiquitin, anti-BRD4
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound as desired. Three to four hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Perform western blotting as described above, probing the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4. A parallel blot can be probed with an anti-BRD4 antibody to confirm successful immunoprecipitation.
-
Conclusion
This compound is a potent and selective degrader of BRD4 and its oncogenic fusion proteins. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cancer models. By employing these methods, scientists can further elucidate the therapeutic potential of targeted protein degradation for cancers driven by BRD4 fusions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 8. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MMH2-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMH2 is a novel and potent covalent BRD4 molecular glue degrader.[1][2][3] It is derived from the well-characterized BRD4 inhibitor JQ1 and functions by inducing the proximity of the second bromodomain of BRD4 (BRD4 BD2) to the DCAF16 E3 ubiquitin ligase, a component of the CUL4 E3 ligase complex.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4. This compound exhibits high potency, with a reported DC50 (half-maximal degradation concentration) of 1 nM and a Dmax (maximum degradation) of over 95% for BRD4 BD2.[1] These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring and characterizing the this compound-induced degradation of BRD4.
Mechanism of Action: this compound-Induced BRD4 Degradation
This compound exemplifies a targeted protein degradation (TPD) strategy, which utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[4] The mechanism of action for this compound involves the formation of a ternary complex between BRD4, this compound, and the DCAF16 E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged BRD4 protein.
Caption: this compound-induced BRD4 degradation pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various assays used to characterize this compound-induced BRD4 degradation.
Table 1: Cellular Degradation Potency and Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| Western Blot | (e.g., HEK293T) | DC50 | 1 nM | [1] |
| Western Blot | (e.g., HEK293T) | Dmax | >95% | [1] |
| HiBiT Assay | (e.g., HEK293T-HiBiT-BRD4) | DC50 | (To be determined) | N/A |
| HiBiT Assay | (e.g., HEK293T-HiBiT-BRD4) | Dmax | (To be determined) | N/A |
Table 2: Ternary Complex Formation and Binding Affinities
| Assay | Components | Parameter | Value | Reference |
| TR-FRET | BRD4 BD2, DCAF16, this compound | EC50 | (To be determined) | N/A |
| Isothermal Titration Calorimetry (ITC) | BRD4 BD2, this compound | Kd | (To be determined) | N/A |
| Surface Plasmon Resonance (SPR) | BRD4 BD2, this compound | Kd | (To be determined) | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of BRD4 in cells treated with this compound.
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing BRD4 (e.g., HEK293T, a relevant cancer cell line)
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a dose-response curve of this compound (e.g., 0.1 nM to 1 µM) in cell culture medium.
-
Treat cells with the different concentrations of this compound for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the log concentration of this compound to determine the DC50 and Dmax values.
-
Protocol 2: HiBiT-Based Assay for High-Throughput Degradation Measurement
This protocol utilizes the Nano-Glo® HiBiT Lytic Detection System for a high-throughput, quantitative measurement of BRD4 degradation in live cells. This requires a cell line endogenously tagged with the HiBiT peptide.
Caption: HiBiT assay experimental workflow.
Materials:
-
HEK293T cell line with endogenously HiBiT-tagged BRD4
-
This compound compound
-
White, opaque 96-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-BRD4 cells in a white, opaque 96-well plate at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 24 hours). Include a vehicle control.
-
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Reagent to room temperature.
-
Add the lytic reagent to each well according to the manufacturer's protocol.
-
Mix the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the detection reaction to stabilize.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized signal against the log concentration of this compound to determine the DC50 and Dmax.
-
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This in vitro assay measures the proximity of BRD4 and DCAF16 induced by this compound, confirming the formation of the ternary complex.
Caption: TR-FRET assay experimental workflow.
Materials:
-
Purified, recombinant His-tagged BRD4 BD2
-
Purified, recombinant GST-tagged DCAF16
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
This compound compound
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a mixture of the donor- and acceptor-labeled antibodies and the respective tagged proteins in assay buffer.
-
-
Assay Plate Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the protein-antibody mixture to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.
-
-
FRET Measurement:
-
Read the plate on a TR-FRET reader, measuring the emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the log concentration of this compound to determine the EC50 for ternary complex formation.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the effects of the this compound molecular glue degrader. By employing a combination of these techniques, from initial confirmation of degradation by Western blot to high-throughput screening with HiBiT and mechanistic studies with TR-FRET, a comprehensive understanding of this compound's activity can be achieved. These methods are essential for the preclinical development and optimization of this compound and other targeted protein degraders.
References
Application Notes and Protocols: The Role of MSH2 in Cancer Cell Line Studies
Introduction
These application notes provide a comprehensive overview of the role of MutS Homolog 2 (MSH2), a key protein in the DNA mismatch repair (MMR) system, in various cancer cell lines. It is presumed that the query "MMH2" was a typographical error and refers to MSH2, given the prevalence of MSH2 in cancer research literature and the lack of information on "this compound." MSH2 plays a critical role in maintaining genomic stability, and its deficiency is linked to several cancers, most notably hereditary nonpolyposis colorectal cancer (HNPCC) or Lynch syndrome.[1][2][3] This document outlines the function of MSH2, its involvement in signaling pathways, and its impact on therapeutic responses in cancer cells. Detailed protocols for key experimental assays and data presentation are provided for researchers in oncology and drug development.
Data Summary: MSH2 in Cancer Cell Lines
The functional status of MSH2 significantly influences the behavior of cancer cells, including their proliferation, apoptosis, and response to chemotherapy.
| Cancer Type | Cell Line(s) | MSH2 Status/Effect | Experimental Observations | Reference(s) |
| Glioma | Glioma cell lines | Upregulated | High MSH2 expression correlates with poor prognosis. Silencing MSH2 inhibits proliferation and migration, and promotes apoptosis. MSH2 promotes glioma progression via the Wnt/β-catenin signaling pathway. | |
| Colorectal Cancer | HCT 116, KM12, LoVo, SW480 | Deficient/Proficient | MSH2 deficiency is associated with resistance to certain chemotherapeutic agents. Overexpression of MSH2 can induce apoptosis.[1][4] MSH2-deficient cells show a defect in the accurate termination of homology-directed repair of DNA double-strand breaks.[5] The role of MLH1 in apoptosis is dependent on MSH2. | [1][4][5][6] |
| Ovarian Cancer | SK-OV-3, IGROV-1 | Deficient (MLH1) | While these lines were deficient in MLH1, MSH2 was detected. MMR deficiency is linked to drug resistance. | [4] |
| Leukemia | CCRF-CEM | Deficient (MLH1) | MSH2 was expressed, but MLH1 was deficient, leading to resistance to temozolomide. | [4] |
Signaling Pathways Involving MSH2
MSH2 is implicated in several critical cellular signaling pathways that regulate cell fate.
MSH2 and the Wnt/β-catenin Signaling Pathway in Glioma
In glioma, MSH2 has been shown to promote tumor progression by activating the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for cell proliferation, differentiation, and stemness.
Caption: MSH2 positively regulates the Wnt/β-catenin pathway in glioma.
MSH2 and Apoptosis Induction
Overexpression of MSH2 can trigger apoptosis in both mismatch repair-proficient and -deficient cells.[1] This suggests a direct role for MSH2 in cell death pathways, independent of its repair function.
References
- 1. Apoptosis induced by overexpression of hMSH2 or hMLH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mismatch Repair Pathway, Genome Stability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Characterization of MLH1 and MSH2 DNA mismatch repair proteins in cell lines of the NCI anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MSH2-deficient human cells exhibit a defect in the accurate termination of homology-directed repair of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interdependence of DNA mismatch repair proteins MLH1 and MSH2 in apoptosis in human colorectal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Oncogenic Role of MSH2 in the Stemness and Progression of Glioma Through Regulating Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MMH2 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the insolubility of the hypothetical compound MMH2 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I dilute it from a DMSO stock into my aqueous experimental buffer?
A: This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because this compound is highly soluble in an organic solvent like DMSO but has low solubility in aqueous buffers.[1] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous, causing this compound to exceed its solubility limit and precipitate.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my experiments?
A: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in your cell culture medium or assay buffer should be kept below 0.5%, and ideally below 0.1%.[2] High concentrations of DMSO can be toxic to cells and may not prevent the precipitation of your compound upon significant dilution.[2]
Q3: Can the temperature of my buffer affect this compound solubility?
A: Yes, temperature can significantly impact the solubility of compounds. For many solids dissolved in liquid, solubility increases with temperature.[3][4] It is recommended to use pre-warmed (37°C) media or buffers for dilutions to help prevent precipitation.[2]
Q4: Are there alternative solvents I can use if DMSO is problematic for my assay?
A: Yes, other co-solvents can be used to dissolve poorly soluble compounds. Common alternatives include ethanol, PEG400, or glycerol.[1] However, it is crucial to ensure that the chosen co-solvent and its final concentration are compatible with your specific experimental system.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
If you observe immediate precipitation when diluting your this compound stock solution, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration of this compound. It is essential to first determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to precipitation.[2] | Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media or buffer.[2] Add the compound dropwise while gently vortexing the solution.[2] |
| Low Temperature of Buffer | The solubility of this compound may be lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or experimental buffers for dilutions.[2] |
| Incorrect Solvent | The chosen solvent may not be optimal for this compound. | While DMSO is a common choice, consider other co-solvents like ethanol or PEG400 if solubility issues persist, ensuring they are compatible with your assay.[1] |
Issue 2: Time-Dependent Precipitation of this compound in Cell Culture
Precipitation that occurs over time during an experiment can be influenced by interactions with media components and other environmental factors.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may be interacting with proteins or other components in the cell culture medium, leading to the formation of insoluble complexes. | Try reducing the serum (e.g., FBS) percentage in your media, but be mindful of the potential impact on cell health.[1] |
| Exceeding Solubility Over Time | Even if initially soluble, changes in temperature or interactions within the media can lead to the compound precipitating out over longer incubation periods. | If your experimental design allows, consider reducing the incubation time of this compound with the cells.[1] |
| pH Shift in Media | The pH of the cell culture medium can change over time due to cellular metabolism, which may affect the solubility of a pH-sensitive compound. | Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. Consider using a buffer with a stable pKa at 37°C. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your experimental buffer.
Materials:
-
This compound powder
-
100% DMSO
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing or brief sonication.
-
Create Serial Dilutions in DMSO: Prepare a series of 2-fold serial dilutions of the this compound stock solution in 100% DMSO.
-
Dilute into Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed aqueous buffer in triplicate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Observe: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure Turbidity: Visually inspect the wells for any signs of precipitation. Measure the turbidity of each well by reading the absorbance at 620 nm.[1] An increase in absorbance compared to the buffer-only control indicates precipitation.[1] The highest concentration that does not show an increase in absorbance is your maximum soluble concentration.
Protocol 2: Preparing this compound Working Solutions using Serial Dilution
This method minimizes the risk of precipitation when preparing your final working solutions.
Materials:
-
High-concentration this compound stock solution in 100% DMSO
-
Pre-warmed (37°C) experimental buffer or cell culture medium
Methodology:
-
Create an Intermediate Dilution: First, dilute your high-concentration this compound stock in your pre-warmed aqueous buffer to an intermediate concentration that is still soluble. For example, dilute a 50 mM stock to 1 mM.
-
Prepare the Final Working Solution: Add a small volume of the intermediate dilution to the pre-warmed buffer while gently vortexing.[2] For instance, add 10 µL of a 1 mM intermediate stock to 990 µL of buffer to achieve a 10 µM final concentration.
-
Visual Confirmation: After preparing the final solution, visually inspect it for any signs of precipitation before adding it to your cells or assay.[2]
Visualizations
Caption: Recommended experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Example signaling pathway potentially inhibited by this compound.
References
Technical Support Center: Optimizing MMH2 for BRD4 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using MMH2, a novel molecular glue degrader, to achieve maximal and reproducible degradation of the BRD4 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective JQ1-derived molecular glue that induces the degradation of Bromodomain-containing protein 4 (BRD4).[1] It functions by recruiting the DDB1-CUL4-DCAF16 E3 ubiquitin ligase complex to the second bromodomain (BD2) of BRD4.[2][3] This induced proximity facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the proteasome. The mechanism involves a "template-assisted covalent modification," where the BRD4 BD2 domain acts as a scaffold to orient this compound for covalent modification of a specific cysteine residue (Cys58) on DCAF16, which stabilizes the ternary complex and enhances degradation.[3][4]
Q2: How potent and selective is this compound?
A2: this compound is a highly potent degrader of the BRD4 bromodomain 2 (BRD4-BD2). In K562 cells, it has been shown to induce robust degradation of BRD4.[3] It has a reported DC50 (concentration for 50% degradation) of 1 nM and can achieve a Dmax (maximum degradation) of 95% for BRD4-BD2.[1] this compound's mechanism is selective for the second bromodomain of BRD4.[3]
Q3: What is a good starting concentration and treatment time for my experiments?
A3: A good starting point is to perform a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to micromolar concentrations (e.g., 10 µM) to determine the optimal concentration for your specific cell line. Based on published data, significant degradation is often observed at concentrations below 100 nM.[5] For treatment duration, a time course experiment is recommended. Maximal degradation has been observed at 16 hours in K562 cells.[3] A typical time course could include 4, 8, 16, and 24-hour time points.
Q4: How should I properly store and handle this compound?
A4: For long-term storage, this compound stock solutions should be kept at -80°C (for up to 6 months).[2] For shorter-term storage (up to 1 month), -20°C is suitable.[2] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Suboptimal or No BRD4 Degradation
-
Potential Cause 1: Incorrect Concentration. The optimal concentration of this compound can be highly cell-line dependent.
-
Solution: Perform a dose-response experiment. Test a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal DC50 and Dmax for your specific cell model.
-
-
Potential Cause 2: Insufficient Treatment Time. The kinetics of degradation can vary between cell types.
-
Potential Cause 3: Low DCAF16 Expression. The degradation mechanism is dependent on the DCAF16 E3 ligase.[3][5]
-
Solution: Verify the expression level of DCAF16 in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line known to have robust DCAF16 expression.
-
-
Potential Cause 4: Reagent Instability. Improper storage may have led to the degradation of the this compound compound.
-
Solution: Ensure this compound is stored correctly at -80°C for long-term use.[2] Prepare fresh dilutions from a new stock for your experiment.
-
Issue 2: High Cellular Toxicity Observed
-
Potential Cause: Off-target effects or high compound concentration.
-
Solution 1: Perform a cell viability assay, such as an MTT or MTS assay, in parallel with your degradation experiment to assess cytotoxicity.[6][7]
-
Solution 2: Titrate the this compound concentration downwards. The goal is to find the lowest effective concentration that maximizes BRD4 degradation while minimizing cell death.
-
Issue 3: "Hook Effect" Observed in Dose-Response Curve
-
Potential Cause: Formation of non-productive binary complexes. At very high concentrations, this compound may independently bind to BRD4 and DCAF16, preventing the formation of the productive ternary complex required for degradation. This leads to reduced degradation at higher doses. A hook effect has been noted for similar degraders.[8]
-
Solution: Adjust your concentration range. If you observe a hook effect, use concentrations at or around the "sweet spot" (the peak of the degradation curve) for your experiments and avoid the higher, less effective concentrations.
-
Issue 4: Inconsistent Results Between Experiments
-
Potential Cause: Experimental variability.
-
Solution 1: Standardize your cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition.
-
Solution 2: Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use calibrated pipettes and prepare fresh solutions.
-
Solution 3: Include appropriate controls in every experiment, such as a vehicle-only (DMSO) control and a positive control if available.[9]
-
Supporting Data
Table 1: Summary of this compound Activity on BRD4 Degradation
| Compound | Target Domain | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| This compound | BRD4-BD2 | Not Specified | 1 nM | 95% | Not Specified | [1] |
| This compound | BRD4 | K562 | Potent | >90% | 16 hours | [3][5] |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation Analysis
This protocol outlines the steps to quantify BRD4 protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired duration (e.g., 16 hours).
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells once with ice-cold PBS.[10]
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11]
-
Incubate the membrane with a primary antibody specific for BRD4 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities using image analysis software. Normalize BRD4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][12] Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]
-
Reading: Incubate the plate overnight in a humidified incubator to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Visualizations
Caption: Mechanism of this compound-induced BRD4 degradation via DCAF16 recruitment.
References
- 1. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. bio-rad.com [bio-rad.com]
- 11. benchchem.com [benchchem.com]
- 12. chondrex.com [chondrex.com]
- 13. protocols.io [protocols.io]
Technical Support Center: Overcoming Off-Target Effects of MMH2
Welcome to the technical support center for MMH2, a novel BRD4 molecular glue degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule that functions as a BRD4 molecular glue degrader. Its primary mechanism of action involves recruiting the CUL4 and DCAF16 E3 ubiquitin ligases to the second bromodomain (BD2) of the BRD4 protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2]
Q2: What are the primary known on-target effects of this compound?
The primary on-target effect of this compound is the selective degradation of the BRD4 protein. BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of genes involved in cell cycle progression, proliferation, and oncogenesis. By degrading BRD4, this compound can modulate these pathways.
Q3: What are the most likely off-target effects of this compound?
The most probable off-target effects of this compound are the degradation of other members of the Bromodomain and Extra-Terminal (BET) family of proteins, namely BRD2 and BRD3. This is due to the structural similarity of the bromodomains across the BET family. Proteomic analyses of similar BRD4 degraders have shown that while BRD4 is the primary target, minor degradation of BRD2 and BRD3 can occur.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Here are some key strategies:
-
Titrate for the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that achieves robust BRD4 degradation. Using excessive concentrations increases the likelihood of off-target binding and degradation.
-
Use Appropriate Controls: Always include a negative control (e.g., a structurally similar but inactive molecule, if available) and a positive control (e.g., a well-characterized BRD4 degrader).
-
Validate with Orthogonal Methods: Confirm that the observed phenotype is a direct result of BRD4 degradation by using an alternative method, such as siRNA or CRISPR-Cas9 mediated knockdown of BRD4.[3]
-
Perform Washout Experiments: To ensure the phenotype is linked to BRD4 degradation, remove this compound from the cell culture and monitor for the recovery of BRD4 protein levels and a reversal of the observed phenotype.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected effective concentrations. | Off-target effects; incorrect dosage. | Perform a dose-response curve to determine the optimal, lowest effective concentration. Validate the phenotype with BRD4 knockdown to confirm it's an on-target effect. |
| Observed phenotype does not match published data for BRD4 degradation. | Off-target effects of this compound; cell-type specific responses. | Perform off-target profiling using proteomics or CETSA. Compare the effects of this compound with BRD4 knockdown in your specific cell line. |
| Inconsistent results between experiments. | Reagent variability; cell passage number; experimental conditions. | Ensure consistent cell culture conditions and use freshly prepared this compound for each experiment. Standardize treatment times and concentrations. |
| No or weak BRD4 degradation observed. | Suboptimal this compound concentration; short incubation time; low DCAF16 expression. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). Confirm DCAF16 expression in your cell line via Western blot or qPCR.[4] |
Experimental Protocols
Global Proteomics Analysis to Identify Off-Targets
Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of off-target protein degradation.
Methodology:
-
Cell Culture and Treatment: Treat your cell line with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control compound.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate protocol, such as the In-StageTip (iST) method for efficient and reproducible sample preparation.[5]
-
Isobaric Labeling: Label the peptide samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[6]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in this compound-treated samples compared to controls are potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can validate the engagement of this compound with its intended target (BRD4) and potential off-targets in a cellular context.[7][8][9]
Methodology:
-
Treatment and Heating: Treat intact cells with this compound. Heat the cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curves of BRD4 and other suspected off-target proteins.
-
Data Interpretation: Ligand binding stabilizes a protein, resulting in a higher melting temperature. A thermal shift indicates target engagement.
CRISPR-Cas9 Screening to Identify Essential Factors for this compound Activity
CRISPR-Cas9 screening can identify genes, such as E3 ligase components, that are essential for this compound-mediated degradation, thereby confirming the on-target mechanism and potentially revealing other involved pathways.
Methodology:
-
Library Transduction: Transduce a Cas9-expressing cell line with a lentiviral guide RNA (gRNA) library targeting a desired set of genes (e.g., the ubiquitin-proteasome system).
-
This compound Treatment: Treat the transduced cell population with this compound at a concentration that induces significant BRD4 degradation.
-
Cell Sorting/Selection: Isolate cells that are resistant to this compound treatment (i.e., where BRD4 is not degraded, which can be linked to a reporter).
-
Next-Generation Sequencing (NGS): Sequence the gRNAs from the resistant cell population to identify which gene knockouts confer resistance.
-
Data Analysis: Genes whose gRNAs are enriched in the resistant population are considered essential for this compound activity.
Visualizing Key Pathways and Workflows
Caption: Mechanism of Action of this compound as a BRD4 Molecular Glue Degrader.
Caption: Experimental Workflow for Identifying and Validating Off-Target Effects.
References
- 1. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Monomethylhydrazine (MMH) Degradation Kinetics and Optimization
Disclaimer: The information provided is based on the assumption that "MMH2" is a typographical error for Monomethylhydrazine (MMH). MMH is a hazardous material and all experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of Monomethylhydrazine (MMH). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Monomethylhydrazine (MMH)?
A1: MMH primarily degrades through two main pathways: thermal decomposition and oxidation.
-
Thermal Decomposition: At elevated temperatures, MMH undergoes unimolecular decomposition, primarily through the scission of the N-N and C-N bonds.[1][2][3] The N-N bond scission is often the most sensitive reaction path in the homogeneous decomposition of MMH at increased pressures.[2]
-
Oxidation: In the presence of oxygen or other oxidizing agents, MMH is readily oxidized. The major products of air oxidation are typically molecular nitrogen and methane.[4] The reaction can be surface-catalyzed.[4]
Q2: What factors influence the rate of MMH degradation?
A2: Several factors can significantly impact the degradation kinetics of MMH:
-
Temperature: The rate of thermal decomposition increases with temperature.[2][5]
-
Pressure: The decomposition rate constants are functions of pressure, particularly for thermal decomposition pathways.[1][2]
-
Presence of Metal Ions: Transition metal salts (e.g., Ni(II), Fe(II)) can catalyze the decomposition of MMH.[6][7] The deposited zero-valent metals from these salts are also potent catalysts.[6]
-
pH and Presence of Acids: The presence of acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl), can significantly increase the rate of decomposition.[6]
-
Oxidizing Agents: The presence and concentration of oxidizers like nitrogen tetroxide (N₂O₄) or even atmospheric oxygen will dictate the oxidative degradation pathway and rate.[4][8]
-
Surface Catalysis: The material of the storage container can influence the degradation rate; for example, polyethylene has been shown to catalyze air oxidation more effectively than glass.[4]
Q3: What are the expected degradation products of MMH?
A3: The degradation products of MMH depend on the degradation pathway:
-
Thermal Decomposition: The primary products of thermal degradation include hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (NH₃).[9] Radicals such as CH₃NH• and NH₂• are key intermediates.[1][3]
-
Catalytic Decomposition: Over catalysts like Shell 405, the main products are N₂ and H₂, as any ammonia formed is further decomposed.[9]
-
Air Oxidation: The major products are molecular nitrogen and methane.[4]
Q4: How does the stability of MMH compare to other hydrazine-based fuels?
A4: The decomposition rate of hydrazine-based fuels generally follows the order: Unsymmetrical Dimethylhydrazine (UDMH) > Monomethylhydrazine (MMH) > Hydrazine (N₂H₄).[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Contamination with catalytic metal ions (e.g., from glassware or reagents).[6] 2. Variability in atmospheric oxygen exposure. 3. Inconsistent temperature control. 4. Surface effects from different reaction vessels.[4] | 1. Use acid-washed glassware and high-purity reagents. Consider using a metal chelator if contamination is suspected. 2. Conduct experiments under a controlled inert atmosphere (e.g., Argon or Nitrogen). 3. Ensure precise and stable temperature control using a calibrated thermostat or oil bath. 4. Use identical reaction vessels for all experiments and consider pre-treating the surfaces. |
| Faster than expected degradation. | 1. Presence of catalytic impurities (metals, acids).[6] 2. Higher than intended temperature. 3. Photodegradation from exposure to light. | 1. Analyze reagents and solvents for trace contaminants. Purify MMH if necessary. 2. Verify the accuracy of temperature monitoring equipment. 3. Protect the experimental setup from light using amber glassware or by covering it with aluminum foil. |
| Difficulty identifying degradation products. | 1. Low concentration of degradation products. 2. Unsuitable analytical technique. 3. Formation of volatile or unstable products. | 1. Allow the degradation to proceed for a longer duration or use a higher initial concentration of MMH (with appropriate safety measures). Concentrate the sample prior to analysis. 2. Use a combination of analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile ones.[10] 3. For volatile products like N₂ and CH₄, use gas chromatography with appropriate detectors (e.g., TCD or FID).[4] |
| Mass balance is not achieved in the analysis. | 1. Formation of gaseous products (e.g., N₂, CH₄, HCN) that are not being quantified.[4][9] 2. Degradation products are not being separated or detected by the analytical method. 3. Adsorption of reactants or products onto the surfaces of the experimental apparatus. | 1. Incorporate a system to capture and analyze gaseous products. 2. Develop a stability-indicating analytical method that separates all major degradation products from the parent compound.[11] Use a universal detector or multiple detectors if response factors vary significantly. 3. Use inert materials for the experimental setup and rinse thoroughly with appropriate solvents to recover adsorbed compounds. |
Data Presentation: MMH Degradation Kinetics
Table 1: Thermal Decomposition Kinetic Parameters for MMH
| Parameter | Value | Method/Conditions | Reference |
| Apparent Activation Energy (Ea) | 159.13 kJ·mol⁻¹ | Kissinger method (DSC) | [5] |
| Apparent Activation Energy (Ea) | 158.89 kJ·mol⁻¹ | Ozawa method (DSC) | [5] |
| Enthalpy of Activation (ΔH≠) | 155.32 kJ·mol⁻¹ | Calculated from DSC data | [5] |
| Entropy of Activation (ΔS≠) | 73.93 J·mol⁻¹·K⁻¹ | Calculated from DSC data | [5] |
| Free Energy of Activation (ΔG≠) | 121.46 kJ·mol⁻¹ | Calculated from DSC data | [5] |
Table 2: Influence of Impurities on MMH Decomposition
| Impurity Added (0.0030 M) | Decomposition at 100°C (24 hr) | Notes | Reference |
| None (Control) | Baseline | - | [6] |
| Cu(II) | Little to no increase over control | - | [6] |
| Ni(II) | 2.6% increase over control | Zero-valent metal deposition observed. | [6] |
| Fe(II) | 2.2% increase over control | Zero-valent metal deposition observed. | [6] |
| HNO₃ or HCl salts of MMH | Greatly increased rate of decomposition | - | [6] |
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Kinetics using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the kinetic parameters (e.g., activation energy) of MMH thermal decomposition.
-
Methodology:
-
Accurately weigh a small amount of MMH (typically 1-5 mg) into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at several different linear heating rates (e.g., 5, 10, 15, 20 K/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature for each heating rate.
-
The exothermic peak corresponds to the decomposition of MMH.
-
Use the peak temperatures from the different heating rates to calculate the activation energy using methods such as the Kissinger or Ozawa-Flynn-Wall method.[5][12]
-
Protocol 2: Analysis of MMH Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile degradation products of MMH.
-
Methodology:
-
Sample Preparation: Conduct the MMH degradation experiment (e.g., thermal decomposition in a sealed vial or oxidation in a controlled air environment) for a specified time.
-
Headspace Sampling: Use a gas-tight syringe to carefully withdraw a sample from the headspace above the liquid MMH. Alternatively, use Solid-Phase Microextraction (SPME) for trace analysis.
-
GC-MS Analysis:
-
Inject the gas sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a PLOT column for permanent gases or a polar column for organic compounds) to separate the components.
-
Set an appropriate temperature program for the GC oven to elute all compounds of interest.
-
The mass spectrometer will fragment the eluting compounds, providing mass spectra for identification by comparison with spectral libraries (e.g., NIST).
-
Quantification can be achieved by using external or internal standards.
-
-
Visualizations
Caption: Primary degradation pathways of Monomethylhydrazine (MMH).
Caption: Experimental workflow for DSC analysis of MMH thermal kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine [energetic-materials.org.cn]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. sgs.com [sgs.com]
- 12. mdpi.com [mdpi.com]
improving the delivery of MMH2 to target cells
Welcome to the technical support center for MMH2. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize the delivery of the novel therapeutic agent this compound to its target cells.
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe low intracellular concentration of this compound?
A1: Initially, it is crucial to confirm whether the issue lies with cellular uptake or rapid efflux. A time-course experiment measuring intracellular this compound concentration at various early time points (e.g., 5, 15, 30, 60 minutes) can be informative. If an initial increase is followed by a rapid decrease, efflux transporters may be involved. If the concentration remains low throughout, poor uptake is the likely cause.
Q2: How can I determine if this compound is being degraded in the endo-lysosomal pathway?
A2: Receptor-mediated endocytosis often leads to the degradation of therapeutic agents in lysosomes.[1] To test for this, you can use inhibitors of endosomal acidification, such as Bafilomycin A1 or Chloroquine. An increase in the intracellular concentration or therapeutic effect of this compound in the presence of these inhibitors would suggest that endo-lysosomal degradation is a significant barrier.
Q3: What are the key differences between passive and active targeting for this compound delivery?
A3: Passive targeting relies on the inherent physicochemical properties of the drug or its carrier to accumulate in target tissues, such as the Enhanced Permeability and Retention (EPR) effect in tumors.[2][3] Active targeting involves conjugating this compound or its carrier to a ligand that specifically binds to receptors overexpressed on target cells, facilitating receptor-mediated endocytosis.[4][5]
Q4: How do I choose between a small molecule inhibitor and a nanoparticle-based delivery system for this compound?
A4: The choice depends on the properties of this compound and the therapeutic goal. Small molecule delivery is simpler but can face challenges with solubility, bioavailability, and off-target effects.[6][7] Nanoparticle-based systems can improve solubility, prolong circulation time, and enable targeted delivery, but their development is more complex.[2][8][9]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
If you are experiencing low intracellular concentrations of this compound, consider the following troubleshooting steps. The accompanying workflow diagram provides a high-level overview of this process.
References
- 1. Recent approaches to intracellular delivery of drugs and DNA and organelle targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 8. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
Technical Support Center: Monomethylhydrazine (MMH) in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethylhydrazine (MMH). This resource provides essential information on the stability of MMH in long-term experiments, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of MMH in experimental settings?
A1: Monomethylhydrazine is a reactive compound, and its stability can be compromised by several factors. Key considerations for long-term experiments include:
-
Exposure to Air and Oxidizers: MMH is sensitive to oxidation.[1] Exposure to atmospheric oxygen or other oxidizing agents can lead to degradation. It is crucial to handle MMH under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Temperature: Elevated temperatures accelerate the decomposition of MMH. For long-term storage and during experiments, it is advisable to maintain a cool and controlled environment.
-
Light Exposure: Similar to other reactive chemicals, prolonged exposure to light, especially UV light, can contribute to the degradation of MMH. Amber glass containers or light-protected environments are recommended.
-
pH of the Solution: The stability of hydrazine derivatives can be pH-dependent. While specific data for MMH across a wide range of pH values in laboratory buffers is limited, hydrazines are generally more stable in acidic conditions.
-
Presence of Metal Ions: Contact with certain metals, such as copper and iron, and their oxides can catalyze the decomposition of hydrazine compounds.[2] Using high-purity, metal-free reagents and compatible labware is essential.
Q2: How should I prepare and store MMH stock solutions for long-term use in my experiments?
A2: Proper preparation and storage of MMH stock solutions are critical for obtaining consistent results.
-
Solvent Selection: For biological experiments, MMH is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or ethanol before further dilution in aqueous media. While specific stability data in these solvents is scarce, it is best practice to prepare fresh solutions before each experiment.
-
Inert Atmosphere: When preparing stock solutions, particularly for long-term storage, it is recommended to use solvents that have been degassed to remove dissolved oxygen. Overlaying the stock solution with an inert gas like nitrogen or argon before sealing can also enhance stability.
-
Storage Conditions: Store stock solutions in tightly sealed, amber glass vials at low temperatures (e.g., -20°C or -80°C) to minimize degradation from light and heat.
-
Working Solutions: Prepare working dilutions from the stock solution immediately before use. Avoid storing dilute aqueous solutions of MMH for extended periods, as they are more susceptible to degradation.
Q3: My experimental results with MMH are inconsistent. What are the common causes and how can I troubleshoot this?
A3: Inconsistent results are a common challenge when working with reactive compounds like MMH. Here are some troubleshooting steps:
-
Verify Solution Integrity: The primary suspect for inconsistency is the degradation of your MMH solutions. Prepare fresh stock and working solutions for each experiment to rule out this variable.
-
Control for Environmental Factors: Ensure that your experimental setup minimizes exposure to air, light, and elevated temperatures. If possible, perform critical steps in an anaerobic chamber or glove box.
-
Assess Reagent Compatibility: MMH is a strong reducing agent and can react with other components in your assay. Review the chemical properties of all reagents in your experiment for potential incompatibilities. Consider running control experiments with MMH and individual assay components to identify any interactions.
-
Standardize Handling Procedures: Minor variations in handling, such as the time between solution preparation and use, can lead to different degrees of degradation. Develop and adhere to a strict, standardized protocol for all experiments involving MMH.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your long-term experiments with MMH.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreased potency of MMH over time in a multi-day experiment. | Degradation of MMH in the experimental medium. | Prepare fresh MMH solutions daily. If the experiment allows, consider a semi-continuous setup where fresh MMH is added at regular intervals. Run a parallel control to measure MMH concentration over time using an appropriate analytical method (e.g., HPLC). |
| High background signal or unexpected color change in the assay. | Reaction of MMH with assay components (e.g., dyes, buffers). Oxidation of MMH. | Perform compatibility tests by incubating MMH with individual assay reagents. Use degassed buffers and conduct the assay under an inert atmosphere if possible. Switch to a different detection method that is less susceptible to interference from reducing agents. |
| Variability between replicate experiments. | Inconsistent preparation or handling of MMH solutions. Contamination of stock solutions. | Strictly adhere to a standardized protocol for solution preparation and experimental procedures. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and potential contamination. |
| Evidence of cell stress or toxicity not related to the intended biological effect. | Formation of toxic degradation products from MMH. Interaction of MMH with components of the cell culture medium. | Characterize the degradation products of MMH under your experimental conditions if possible. Test the cytotoxicity of known or suspected degradation products. Consider using a more stable analog of MMH if available for your application. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparation of MMH Solutions for In Vitro Assays
This protocol provides a general guideline for the safe handling and preparation of MMH solutions to minimize degradation and ensure experimental consistency.
Materials:
-
Monomethylhydrazine (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Calibrated pipettes and sterile, disposable tips
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles.
Procedure:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Prepare the stock solution: a. Allow the MMH container to equilibrate to room temperature before opening. b. Under a stream of inert gas, carefully weigh the required amount of MMH. c. Dissolve the MMH in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 1 M). d. Gently vortex the vial until the MMH is completely dissolved. e. Purge the headspace of the vial with inert gas before sealing tightly with the Teflon-lined cap.
-
Storage of stock solution: a. Wrap the vial in aluminum foil or store it in a light-blocking container. b. Store the stock solution at -20°C or -80°C for long-term storage.
-
Preparation of working solutions: a. Thaw the stock solution on ice. b. Immediately before use, dilute the stock solution to the final working concentration in the appropriate pre-warmed and degassed experimental buffer or cell culture medium. c. Use the working solution immediately and discard any unused portion. Do not store dilute aqueous solutions of MMH.
Data Presentation
Table 1: Factors Influencing MMH Stability and Recommended Mitigation Strategies
| Factor | Influence on MMH Stability | Mitigation Strategy |
| Oxygen/Air | High | Handle under inert gas (N₂ or Ar); Use degassed solvents. |
| Temperature | High | Store at low temperatures (-20°C to -80°C); Avoid heat during experiments. |
| Light | Moderate | Use amber vials; Protect from direct light. |
| pH | Moderate | Prepare fresh in buffered solutions; Acidic pH may improve stability. |
| Metal Ions (Cu, Fe) | High | Use high-purity, metal-free reagents and compatible labware (glass, PTFE). |
Mandatory Visualization
MMH is known to be a methylating agent, and its biological effects can be attributed to the methylation of macromolecules such as DNA.[3] This can trigger various cellular signaling pathways, including those involved in DNA damage response.
References
Technical Support Center: Refining Monomethylhydrazine (MMH) Treatment Protocols to Mitigate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Monomethylhydrazine (MMH) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help refine treatment protocols, reduce cytotoxicity, and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during MMH-based experiments, offering potential causes and actionable solutions.
Issue 1: High Levels of Cell Death Observed Even at Low MMH Concentrations
| Potential Cause | Suggested Solution |
| High Cellular Sensitivity: The cell line being used may be particularly sensitive to MMH-induced oxidative stress. | 1. Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of MMH concentrations and incubation times to determine the optimal experimental window that achieves the desired effect while minimizing broad cytotoxicity. 2. Consider Co-treatment with Antioxidants: Pre-incubating cells with antioxidants such as N-acetylcysteine (NAC) or Taurine can help mitigate oxidative stress and reduce cell death.[1] |
| Solvent Toxicity: The solvent used to dissolve MMH may be contributing to cytotoxicity. | 1. Test Vehicle Controls: Always include a vehicle control (solvent without MMH) at the highest concentration used in the experiment to assess its independent cytotoxic effects. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. |
| Improper MMH Handling and Storage: MMH is highly reactive and can degrade, forming more toxic byproducts. | 1. Follow Safety and Handling Protocols: Always handle MMH in a properly ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE). 2. Ensure Proper Storage: Store MMH according to the manufacturer's instructions, typically in a cool, dry, and dark place, to prevent degradation. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Suggested Solution |
| Variability in Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform distribution of cells. 2. Use a Hemocytometer or Automated Cell Counter: Accurately count cells to ensure consistent seeding density in all wells. |
| "Edge Effects" in Multi-Well Plates: Wells on the periphery of the plate are prone to evaporation, leading to increased concentrations of MMH and media components. | 1. Avoid Using Outer Wells: To maintain humidity and consistent concentrations, avoid using the outermost wells of the plate. Fill these wells with sterile phosphate-buffered saline (PBS) or sterile water. |
| Inconsistent MMH Dilution: Errors in preparing serial dilutions can lead to significant variations in the final treatment concentrations. | 1. Prepare Fresh Dilutions: Prepare fresh serial dilutions of MMH for each experiment. 2. Use Calibrated Pipettes: Ensure that all pipettes used for dilutions are properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MMH-induced cytotoxicity?
A1: The primary mechanism of MMH-induced cytotoxicity is the induction of oxidative stress. MMH metabolism can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[1][2]
Q2: How can I reduce MMH-induced cytotoxicity in my cell culture experiments?
A2: Several strategies can be employed to mitigate MMH cytotoxicity:
-
Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course studies to identify the lowest effective concentration and shortest exposure time necessary to achieve your experimental goals.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) or taurine can effectively counteract MMH-induced oxidative stress and protect cells from damage.[1][3]
-
Maintain Healthy Cell Cultures: Ensure your cells are healthy and in the logarithmic growth phase before treatment, as stressed or senescent cells can be more susceptible to chemical-induced toxicity.
Q3: What are the recommended starting concentrations for MMH in a cytotoxicity assay?
A3: Due to the high variability in sensitivity between different cell lines, there is no universal starting concentration. It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., from low micromolar to millimolar) to determine the approximate cytotoxic range for your specific cell line. Based on available literature for hydrazine compounds, a starting point could be in the range of 10 µM to 10 mM.
Q4: Which cytotoxicity assays are most suitable for evaluating MMH-induced cell death?
A4: Two commonly used and suitable assays are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity correlates with increased cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium. An increase in LDH activity in the supernatant is a direct measure of cell membrane damage and cytotoxicity.[3]
Quantitative Data on Hydrazine Derivative Cytotoxicity
| Compound/Agent | Cell Line | Assay | Exposure Time (hours) | IC50 |
| Doxorubicin | HepG2 | MTT | 48 | 1.1 µM |
| Cisplatin | A549 | MTT | 24 | 26.00 µM |
| Fluorinated aminophenylhydrazine (Compound 6) | A549 | MTT | Not Specified | 0.64 µM[4] |
| Staurosporine | Jurkat | MTT | 72 | Not specified, but effective |
| Hydrazine | Primary Rat Hepatocytes | LDH Leakage | 4 | Concentration-dependent increase |
| Doxorubicin | HepG2 | Total Cell Protein | Not Specified | 1.1 µM[5] |
| Cisplatin | HepG2 | Total Cell Protein | Not Specified | 15.9 µM[5] |
| 5-Fluorouracil | A549 | MTT | Not Specified | ~20-100 µM (Weakly active) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Following MMH Treatment
Objective: To assess the cytotoxicity of MMH by measuring the metabolic activity of cultured cells.
Materials:
-
Cells of interest (e.g., HepG2, A549)
-
Complete culture medium
-
Monomethylhydrazine (MMH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
MMH Treatment: Prepare serial dilutions of MMH in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the MMH-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay Following MMH Treatment
Objective: To quantify MMH-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Monomethylhydrazine (MMH)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Background control (medium only)
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cytoprotective effects of taurine against toxicity induced by isoniazid and hydrazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple kinetics of mitochondrial cytochrome c release in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine protects against the cytotoxicity of hydrazine, 1,4-naphthoquinone and carbon tetrachloride in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MDM2-Mediated Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving MDM2-mediated protein degradation.
Frequently Asked questions (FAQs)
Q1: What is MDM2 and what is its role in protein degradation?
A1: MDM2 (Mouse double minute 2 homolog), also known as HDM2 in humans, is a crucial E3 ubiquitin ligase. Its primary function is to act as a negative regulator of the p53 tumor suppressor protein.[1][2][3] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination, which marks p53 for degradation by the proteasome.[3][4][5] This process is a key mechanism for controlling p53 levels in healthy cells.
Q2: What are MDM2 inhibitors and how do they differ from MDM2-targeting degraders (e.g., PROTACs)?
A2: MDM2 inhibitors are small molecules that disrupt the interaction between MDM2 and p53.[1][2] This disruption prevents the degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways. In contrast, MDM2-targeting degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules designed to induce the degradation of the MDM2 protein itself.[6] They work by bringing MDM2 into proximity with another E3 ligase, leading to MDM2's ubiquitination and subsequent degradation by the proteasome.[6]
Q3: What are the common mechanisms of resistance to MDM2 inhibitors?
A3: Resistance to MDM2 inhibitors is a significant challenge in their therapeutic use. The most common mechanisms include:
-
TP53 mutations: The development of mutations in the TP53 gene is a primary cause of acquired resistance. These mutations can prevent p53 from functioning as a tumor suppressor, rendering MDM2 inhibitors ineffective.[7][8][9][10]
-
MDM2 amplification: Increased expression of the MDM2 protein can overcome the effects of the inhibitor, requiring higher doses to achieve a therapeutic effect.
-
MDMX (MDM4) overexpression: MDMX is a homolog of MDM2 that can also bind to and inhibit p53.[11] Overexpression of MDMX can provide an alternative mechanism for p53 suppression, leading to resistance to MDM2-specific inhibitors.[8]
-
Alterations in downstream signaling pathways: Changes in pathways that regulate apoptosis, such as the upregulation of anti-apoptotic proteins like Bcl-xL, can confer resistance to MDM2 inhibition.[8]
Q4: Can resistance also develop to MDM2-targeting PROTACs?
A4: Yes, resistance to PROTACs, including those targeting MDM2, can occur. Potential mechanisms include:
-
Mutations in the target protein (MDM2): Mutations in the MDM2 protein can prevent the PROTAC from binding effectively.
-
Mutations in the recruited E3 ligase: If the PROTAC recruits a specific E3 ligase (e.g., VHL or Cereblon), mutations in that ligase can impair the degradation process.
-
Decreased expression of the E3 ligase: Reduced levels of the necessary E3 ligase can limit the efficacy of the PROTAC.
-
Increased expression of the target protein: Similar to inhibitors, overexpression of MDM2 can overwhelm the degradation machinery.[12]
-
Drug efflux pumps: Increased activity of cellular pumps that remove the PROTAC from the cell can reduce its intracellular concentration and effectiveness.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments.
Problem 1: No or reduced degradation of the target protein (e.g., p53 stabilization is not observed with an MDM2 inhibitor, or MDM2 levels do not decrease with a PROTAC).
| Possible Cause | Suggested Solution |
| Compound Inactivity | Verify the integrity and purity of your compound. Ensure it has been stored correctly to prevent degradation. Run a positive control experiment with a compound known to be active. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. For PROTACs, be aware of the "hook effect," where very high concentrations can inhibit the formation of the productive ternary complex, leading to reduced degradation.[13] |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing the desired effect.[12] |
| Cell Line Insensitivity | Ensure the cell line is appropriate for your experiment. For MDM2 inhibitors, the cell line should have wild-type p53.[14] For PROTACs, confirm the expression of the target protein and the recruited E3 ligase. |
| Low Cellular Uptake | Poor cell permeability can limit the effectiveness of your compound. If possible, use techniques like mass spectrometry to measure the intracellular concentration of your molecule.[12] |
| Experimental Protocol Issues | Review your entire experimental protocol for any potential errors. For Western blotting, ensure efficient cell lysis, accurate protein quantification, proper antibody concentrations, and optimal transfer conditions.[15] |
Problem 2: Development of resistance to the compound over time.
| Possible Cause | Suggested Solution |
| Acquired TP53 Mutations (for MDM2 inhibitors) | Sequence the TP53 gene in your resistant cell line to check for mutations.[10] |
| Upregulation of MDM2 or MDMX | Use Western blot or qPCR to assess the expression levels of MDM2 and MDMX in resistant cells compared to the parental cell line. |
| Alterations in Apoptotic Pathways | Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) to identify any changes that may confer resistance. |
| Development of PROTAC-specific Resistance | For PROTACs, investigate potential mutations in the target protein or the recruited E3 ligase. Also, assess the expression levels of the E3 ligase. |
| Increased Drug Efflux | Use inhibitors of drug efflux pumps to see if sensitivity to your compound can be restored. |
Quantitative Data Summary
The following tables summarize key quantitative data related to MDM2 inhibition and degradation.
Table 1: IC50 Values of MDM2 Inhibitors in Different Cell Lines
| Compound | Cell Line | p53 Status | IC50 (nM) | Reference |
| Idasanutlin (RG7388) | Various | Wild-type | 6 | [1] |
| AMGMDS3 | Various | Wild-type | 10 - >50,000 | [14] |
Table 2: Parameters for PROTAC-Mediated Degradation
| Parameter | Description | Typical Measurement Range |
| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of protein degradation achieved. | Often >90% |
| Degradation Rate | The speed at which the target protein is degraded. | Varies depending on the PROTAC and cellular context |
Key Experimental Protocols
1. Western Blot for Protein Degradation
Objective: To quantify the levels of a target protein following treatment with a degrader.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the degrader or a vehicle control (e.g., DMSO) for a predetermined time course.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[15]
2. Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
Objective: To assess the disruption of the MDM2-p53 interaction by an inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare purified recombinant MDM2 protein.
-
Synthesize a fluorescently labeled p53-derived peptide (e.g., with 5-FAM).
-
Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a microplate, add the fluorescently labeled p53 peptide at a fixed concentration.
-
Add varying concentrations of the test inhibitor or a vehicle control.
-
Add the MDM2 protein to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The binding of MDM2 to the fluorescent peptide will result in a high polarization value. An effective inhibitor will disrupt this interaction, leading to a decrease in polarization. Calculate the IC50 value of the inhibitor from the dose-response curve.
Visualizations
Caption: The MDM2-p53 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for investigating the mechanisms of acquired resistance.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are MDM2 degraders and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: MSH2 Helicase Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in MSH2 helicase assays. Given that "MMH2" is a likely typographical error for "MSH2," a crucial DNA mismatch repair protein with helicase-like functions, this guide focuses on assays measuring the activity of MSH2 and similar DNA helicases.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind most MSH2 helicase assays?
A1: MSH2, often in a complex with MSH6 (forming MutSα), recognizes and binds to mismatched DNA base pairs. While not a processive helicase in the traditional sense, its function involves localized DNA unwinding and strand separation, which is an ATP-dependent process. Assays for MSH2 activity typically measure this DNA unwinding or the associated ATPase activity. Common methods include fluorescence-based assays that detect the separation of a labeled DNA duplex or assays that quantify ATP hydrolysis.[1][2][3]
Q2: What are the primary sources of variability in an MSH2 helicase assay?
A2: Variability in MSH2 helicase assays can arise from multiple factors, including:
-
Enzyme Purity and Activity: Contamination with nucleases or variations in the specific activity of the MSH2 protein preparation.[4]
-
Substrate Quality: Integrity and concentration of the DNA substrate, including the efficiency of labeling with fluorophores and quenchers.
-
Reagent Consistency: Lot-to-lot variation in antibodies, enzymes, and other reagents can significantly impact results.[5]
-
Experimental Conditions: Fluctuations in temperature, pH, and buffer composition.[6][7]
-
Pipetting and Handling: Inaccurate or inconsistent pipetting, especially of small volumes, and improper sample mixing.[8]
-
Instrumentation: Variations in plate reader settings, such as gain and focal height.[9]
Q3: How can I ensure the quality of my MSH2 protein?
A3: To ensure the quality of your MSH2 protein preparation, it is recommended to:
-
Verify Purity: Run the protein on an SDS-PAGE gel to check for contaminating proteins.
-
Test for Nuclease Contamination: Incubate the MSH2 protein with a DNA substrate in the absence of ATP and check for degradation of the substrate.[4]
-
Determine Specific Activity: Perform a titration of the enzyme to find the optimal concentration that results in a linear reaction rate over the desired time course.[7][10]
-
Proper Storage: Store the enzyme in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
This section addresses common problems encountered during MSH2 helicase assays.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter sterilize buffers. Check for contamination in ATP stocks, as this can lead to a high background in ATPase assays.[6] |
| Substrate Degradation | Ensure the DNA substrate is stored correctly and is not degraded. Run a gel to check the integrity of the substrate. |
| Sub-optimal Assay Buffer | Optimize the buffer composition, including salt concentration and pH, to minimize non-specific interactions. |
| Autofluorescence of Compounds | If screening for inhibitors, check for autofluorescence of the test compounds at the excitation and emission wavelengths used in the assay. |
Issue 2: Low Signal or No Activity
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the MSH2 protein using a positive control. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[7] |
| Incorrect Substrate | Confirm that the DNA substrate is appropriate for the MSH2 complex being used (e.g., contains a mismatch that MutSα can recognize). |
| Sub-optimal Reaction Conditions | Optimize the assay conditions, including temperature, incubation time, and concentrations of ATP and Mg2+.[6][7] |
| Inhibitors in the Sample | Ensure that the sample preparation does not contain any residual inhibitors from the purification process. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers to improve precision.[8] |
| Inconsistent Mixing | Ensure thorough mixing of all reagents in each well. Use a plate shaker during incubation if appropriate for the assay format. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.[8] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated dispenser to start all reactions simultaneously. |
Experimental Protocols
Protocol 1: Fluorescence-Based DNA Unwinding Assay
This protocol describes a common method for measuring helicase activity using a fluorescently labeled DNA substrate.
-
Substrate Preparation:
-
Synthesize two complementary oligonucleotides. One is labeled with a fluorophore (e.g., FAM) at the 5' end, and the other is labeled with a quencher (e.g., BHQ-1) at the 3' end.
-
Anneal the two oligonucleotides to form a duplex DNA substrate.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
In a 96-well plate, add the reaction buffer, ATP (to a final concentration of 1-5 mM), and the DNA substrate (to a final concentration of 10-50 nM).
-
Add the MSH2 protein to the wells to initiate the reaction. Include a no-enzyme control.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a plate reader with the appropriate excitation and emission filters for the chosen fluorophore.
-
As the MSH2 protein unwinds the DNA, the fluorophore and quencher will separate, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction by determining the slope of the linear portion of the fluorescence versus time curve.
-
Protocol 2: Quality Control - Nuclease Contamination Assay
-
Reaction Setup:
-
Prepare the same reaction as in the helicase assay, but omit ATP .
-
Incubate the MSH2 protein with the DNA substrate for the same duration as the helicase assay.
-
-
Analysis:
-
Run the reaction products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA stain (e.g., SYBR Gold).
-
If the MSH2 protein is contaminated with nucleases, a smear or bands corresponding to degraded DNA will be visible.[4]
-
Visualizations
Caption: Figure 1. A generalized workflow for a fluorescence-based MSH2 helicase assay.
Caption: Figure 2. A decision-making flowchart for troubleshooting high variability in assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
- 3. In vitro assays for studying helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MSH2 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Insight into the biochemical mechanism of DNA helicases provided by bulk-phase and single-molecule assays - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing MMH2 potency and efficacy
Disclaimer: The following information is provided for a hypothetical small molecule designated "MMH2." As of this writing, "this compound" is not a recognized designation for a specific therapeutic agent in publicly available scientific literature. The content below is generated based on established principles of small molecule drug development and is intended to serve as a representative technical support guide for researchers working with a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the hypothetical serine/threonine kinase "Kinase X." Kinase X is a critical downstream effector in the "Growth Factor Receptor Y" (GFRY) signaling pathway, which is frequently hyperactivated in various cancer types. By inhibiting Kinase X, this compound is designed to block proliferation and induce apoptosis in cancer cells dependent on this pathway.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in a cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. We recommend not exceeding 20 passages from the original stock.
-
-
Possible Cause 2: Incomplete Solubilization of this compound. Precipitated this compound will lead to inaccurate final concentrations.
-
Recommendation: Ensure complete dissolution of the this compound stock solution by vortexing thoroughly. When diluting in an aqueous medium, add the this compound stock dropwise while vortexing the medium to prevent precipitation.
-
-
Possible Cause 3: Variability in Seeding Density. Inconsistent cell numbers at the start of the experiment will affect the final readout.
-
Recommendation: Perform accurate cell counting and ensure a uniform seeding density across all wells. Allow cells to adhere and stabilize for 24 hours before adding this compound.
-
Issue 2: Off-target effects observed at higher concentrations.
-
Possible Cause: Inhibition of Structurally Related Kinases. At high concentrations, small molecule inhibitors can lose their specificity.
-
Recommendation: Perform a kinome-wide screening assay to identify potential off-target kinases. If off-target effects are a concern, use this compound at the lowest effective concentration and consider using a secondary inhibitor with a different off-target profile as a control.
-
Issue 3: Low potency in animal models despite high in vitro efficacy.
-
Possible Cause 1: Poor Pharmacokinetic Properties. this compound may have low bioavailability or a short half-life in vivo.
-
Possible Cause 2: Rapid Metabolism. this compound may be rapidly metabolized in the liver.
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | GFRY Status | This compound IC50 (nM) |
| Cell Line A | Breast Cancer | Amplified | 50 |
| Cell Line B | Lung Cancer | Wild-Type | 1500 |
| Cell Line C | Ovarian Cancer | Mutated (Activating) | 25 |
| Cell Line D | Colon Cancer | Wild-Type | 2000 |
Table 2: Effect of Serum Concentration on this compound Potency in Cell Line A
| Serum Concentration | This compound IC50 (nM) |
| 10% FBS | 50 |
| 5% FBS | 35 |
| 1% FBS | 15 |
| 0.1% FBS | 5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot for Phospho-Kinase X
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Kinase X overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Kinase X and a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical GFRY signaling pathway and the inhibitory action of this compound on Kinase X.
Caption: Experimental workflow for evaluating the potency and efficacy of this compound.
References
Validation & Comparative
Validating MMH2's On-Target Effects on BRD4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MMH2, a novel BRD4-targeting molecular glue degrader, with other alternative BRD4 inhibitors and degraders. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
This compound is a potent and selective covalent molecular glue that induces the degradation of Bromodomain-containing protein 4 (BRD4) by recruiting the DCAF16 E3 ubiquitin ligase to the second bromodomain (BD2) of BRD4.[1][2] This mechanism of action, termed "template-assisted covalent modification," offers a distinct approach to targeting BRD4 compared to traditional small-molecule inhibitors and other proteolysis-targeting chimeras (PROTACs).[1][3] Experimental data demonstrates that this compound effectively degrades BRD4 at nanomolar concentrations, leading to the downstream suppression of BRD4-dependent oncogenes such as c-MYC.[2][4] This guide will delve into the quantitative performance of this compound in comparison to other BRD4-targeting agents, detail the experimental protocols for its validation, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Comparison of BRD4 Degraders
The following tables summarize the performance of this compound in comparison to other well-characterized BRD4 degraders and inhibitors.
Table 1: BRD4 Degradation Potency and Efficacy
| Compound | Type | E3 Ligase Recruited | Target(s) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | Covalent Molecular Glue | DCAF16 | BRD4 (BD2) | 1 | 95 | K562 | [2] |
| MMH1 | Covalent Molecular Glue | DCAF16 | BRD4 (BD2) | 0.3 | 95 | K562 | [2] |
| dBET6 | PROTAC | CRBN | Pan-BET | Comparable to MMH1/MMH2 | >90 | K562 | [5][6] |
| MZ1 | PROTAC | VHL | Preferential BRD4 | Comparable to MMH1/MMH2 | >90 | K562 | [5][7] |
| GNE-0011 | Molecular Glue | DCAF16 | BRD4 | ~1000 | ~90 | K562 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of BRD4-Targeting Compounds
| Compound | Type | IC50 (nM) | Cell Line | Reference |
| (+)-JQ1 | Inhibitor | 77 (BRD4(1)), 33 (BRD4(2)) (Biochemical IC50) | - | [8] |
| (+)-JQ1 | Inhibitor | 4 | NMC (patient-derived) | [8] |
| dBET1 | PROTAC | Varies by cell line | Multiple | [7] |
| MZ1 | PROTAC | Varies by cell line | Multiple | [7] |
IC50: Half-maximal inhibitory concentration for cell proliferation.Direct comparative IC50 values for this compound were not available in the searched literature.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated degradation of BRD4 via the DCAF16 E3 ligase.
Caption: Workflow for quantifying BRD4 protein degradation.
Caption: Workflow for validating this compound target engagement using CETSA.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for BRD4 Degradation
This protocol is used to quantify the levels of BRD4 protein in cells following treatment with this compound or other degraders.[9][10][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., K562, HeLa) at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or other compounds for a specified time (e.g., 6, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or Vinculin).
-
Calculate the percentage of remaining BRD4 protein relative to the vehicle control to determine DC50 and Dmax values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[12][13][14][15]
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a defined period to allow for target engagement.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble BRD4 in each sample at each temperature point using Western blotting or another sensitive protein detection method like AlphaScreen.
-
-
Data Analysis:
-
Plot the amount of soluble BRD4 as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of BRD4 upon binding.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.[16][17][18][19][20]
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-BRD4 fusion protein.
-
-
Assay Setup:
-
Plate the transfected cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to BRD4.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (this compound) to the wells.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to initiate the luminescence reaction.
-
Measure the bioluminescence resonance energy transfer (BRET) signal between the NanoLuc®-BRD4 and the fluorescent tracer.
-
-
Data Analysis:
-
The binding of the test compound to BRD4 will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
The IC50 value for target engagement can be determined from the dose-response curve.
-
Quantitative Proteomics
Mass spectrometry-based proteomics can provide a global and unbiased view of the cellular effects of this compound treatment, confirming on-target BRD4 degradation and identifying potential off-target effects.[21][22][23][24]
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment. This will confirm the specific degradation of BRD4 and reveal other changes in the proteome.
-
References
- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 18. eubopen.org [eubopen.org]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. Integrative Analysis of Proteomics and Transcriptomics Reveals Endothelin Receptor B as Novel Single Target and Identifies New Combinatorial Targets for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomic Analysis Revealed the Potential Role of MAGE-D2 in the Therapeutic Targeting of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Proteomic footprinting of drug-treated cancer cells as a measure of cellular vaccine efficacy for the prevention of cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Proteomics to Characterize Specific Histone H2A Proteolysis in Chronic Lymphocytic Leukemia and the Myeloid THP-1 Cell Line | MDPI [mdpi.com]
A Comparative Analysis of MMH2 with a BRD4 Degrader Arsenal
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation is rapidly evolving, with a particular focus on Bromodomain and Extra-Terminal (BET) proteins, especially BRD4, a key regulator of oncogene transcription.[1] A new generation of therapeutics, known as Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct advantage over traditional inhibitors by inducing the complete degradation of target proteins.[1] This guide provides a detailed comparative analysis of a novel covalent BRD4 degrader, MMH2, with other prominent BRD4 degraders such as ARV-825, dBET6, and MZ1, supported by experimental data.
This compound is a potent and selective, covalent JQ1-derived PROTAC that functions as a molecular glue to induce the degradation of BRD4.[2] Unlike many other PROTACs that recruit more common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL), this compound uniquely utilizes the DCAF16 E3 ligase substrate receptor.[2][3] This covalent mechanism of action, where this compound forms a stable bond with DCAF16 in the presence of BRD4's second bromodomain (BD2), is reported to result in more sustained degradation of BRD4 compared to its non-covalent counterparts.[4]
Comparative Performance of BRD4 Degraders
The efficacy of a protein degrader is primarily assessed by its degradation potency (DC50), the concentration at which 50% of the target protein is degraded, and its maximum degradation level (Dmax). The following tables summarize the performance of this compound in comparison to other well-characterized BRD4 degraders.
| Degrader | Target(s) | E3 Ligase Recruited | DC50 | Dmax | Mechanism | Cell Line(s) |
| This compound | BRD4 (BD2 selective) | DCAF16 | ~1 nM[2][5] | ~95%[2][5] | Covalent Molecular Glue | K562[4] |
| ARV-825 | BRD2, BRD3, BRD4 | CRBN | <1 nM[6] | >95% (in some cell lines)[7] | Non-covalent | Burkitt's Lymphoma, 22RV1, NAMALWA, CA46[8] |
| dBET6 | BRD2, BRD3, BRD4 | CRBN | 6 nM | 97% | Non-covalent | HEK293T |
| MZ1 | BRD4 (preferential) | VHL | 8 nM (H661), 23 nM (H838) | Complete at 100 nM | Non-covalent | H661, H838 |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
Delving into the Mechanism of Action
The primary distinction between this compound and other prominent BRD4 degraders lies in its covalent binding to the DCAF16 E3 ligase, facilitated by the presence of BRD4's second bromodomain. This "template-assisted" covalent modification stabilizes the ternary complex (BRD4-MMH2-DCAF16), leading to efficient ubiquitination and subsequent proteasomal degradation of BRD4.[4] In contrast, degraders like ARV-825 and dBET6 recruit the CRBN E3 ligase, while MZ1 recruits VHL, both through non-covalent interactions.[6][9]
The covalent nature of this compound's interaction is suggested to provide a more durable and sustained degradation of BRD4, even after the compound is washed out, a potential advantage in therapeutic settings.[4]
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by these molecules has profound effects on cellular signaling, primarily through the downregulation of the proto-oncogene c-MYC, a key driver of cell proliferation in many cancers.[1]
Caption: BRD4 degradation pathway initiated by a PROTAC.
The evaluation of these degraders relies on a series of well-defined experimental protocols.
Caption: A typical experimental workflow for evaluating BRD4 degraders.
Experimental Protocols
Western Blotting for BRD4 Degradation
This is a cornerstone technique to quantify the reduction in BRD4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., K562, HeLa) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the BRD4 degrader (e.g., this compound, ARV-825) for different time points (e.g., 2, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BRD4. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein like GAPDH or β-actin.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the degrader.
-
Reagents: Recombinant tagged BRD4 protein (e.g., His-tagged), a fluorescently labeled antibody or binding partner for the tag (e.g., terbium-labeled anti-His antibody - donor), and a fluorescently labeled E3 ligase (e.g., BODIPY-labeled DCAF16 - acceptor).
-
Assay Setup: In a microplate, combine the recombinant BRD4, the labeled E3 ligase, and the degrader at various concentrations.
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Measurement: Excite the donor fluorophore (terbium) at its specific wavelength. If the degrader has brought BRD4 and the E3 ligase into close proximity, FRET will occur, and the acceptor fluorophore (BODIPY) will emit light at its specific wavelength. Measure the emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle for BRD4 Degradation: MMH2 versus PROTACs
For researchers, scientists, and drug development professionals, the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 has emerged as a promising therapeutic strategy, particularly in oncology. Two powerful classes of molecules have taken center stage in this endeavor: the novel molecular glue MMH2 and the well-established Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of their mechanisms, performance, and the experimental methodologies used to evaluate them.
This comparison guide delves into the distinct approaches these molecules take to achieve the same goal: the elimination of BRD4. This compound acts as a "molecular glue," inducing a novel protein-protein interaction between BRD4 and the E3 ubiquitin ligase DCAF16. In contrast, PROTACs are heterobifunctional molecules that act as a bridge, bringing BRD4 into proximity with an E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL). This guide will present quantitative data from various studies to allow for a comprehensive assessment of their efficacy, selectivity, and cellular effects.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and PROTACs lies in how they hijack the ubiquitin-proteasome system to target BRD4 for degradation.
This compound: The Molecular Glue Approach
This compound is a small molecule that functions by inducing and stabilizing a ternary complex between the second bromodomain (BD2) of BRD4 and the DCAF16 E3 ubiquitin ligase.[1][2] This is a "neo-morphic" interaction, meaning it does not naturally occur in the cell. Once this ternary complex is formed, DCAF16 polyubiquitinates BRD4, marking it for degradation by the 26S proteasome.[3]
PROTACs: The Heterobifunctional Bridge
PROTACs are larger molecules composed of three key components: a "warhead" that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for CRBN or a VHL ligand), and a chemical linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex (BRD4-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of BRD4.[4]
Quantitative Performance Comparison
The efficacy of protein degraders is typically assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the performance of this compound and representative BRD4 PROTACs from various studies.
| Degrader | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| This compound | BRD4 (BD2) | DCAF16 | K562 | ~1 nM | >95% | [1][2] |
| ARV-825 | BRD4 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [5] |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [5] |
| dBET1 | BRD4 | CRBN | HepG2 | 23.32 nM | Not Reported | [6] |
| Degrader | Cell Line | IC50 | Reference |
| PROTAC 3 | RS4;11 | 51 pM | [7] |
| PROTAC 4 | MV-4-11, MOLM-13, RS4;11 | 8.3 pM, 62 pM, 32 pM | [7] |
| ARV-825 | KMS11 | 9 nM | [7] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Confirming MSH2's Mechanism of Action Through Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches used to validate the mechanism of MutS Homolog 2 (MSH2), a key protein in the DNA Mismatch Repair (MMR) pathway. We present experimental data comparing the outcomes of different genetic modifications, detail the protocols for these key experiments, and visualize the associated signaling pathways and workflows. This information is intended to aid researchers in designing experiments to investigate MSH2 function and its role in disease, particularly in the context of cancer biology and drug development.
Introduction to MSH2 and its Core Mechanism
MSH2 is a central component of the post-replicative DNA mismatch repair system. Its primary role is to recognize and initiate the repair of base-base mismatches and small insertion-deletion loops that occur during DNA replication. MSH2 forms two distinct heterodimers: MutSα (a complex of MSH2 and MSH6) which primarily recognizes single-base mismatches and small loops, and MutSβ (a complex of MSH2 and MSH3) which recognizes larger insertion-deletion loops.[1]
Upon binding to a DNA mismatch, the MSH2-containing complex undergoes a conformational change, leading to the recruitment of the MutLα heterodimer (MLH1 and PMS2). This larger complex then orchestrates the excision of the error-containing DNA strand, followed by DNA resynthesis and ligation to restore the correct sequence.
Beyond its canonical role in MMR, MSH2 is also involved in signaling pathways that respond to DNA damage. It can act as a damage sensor, interacting with and activating the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to certain types of DNA lesions, such as those induced by methylating agents.[2] This activation can lead to cell cycle arrest and apoptosis, a critical mechanism for eliminating cells with excessive DNA damage.
Comparative Analysis of Genetic Approaches
Genetic tools are indispensable for confirming the function of proteins like MSH2. The two most common approaches are transient knockdown of gene expression using small interfering RNA (siRNA) and permanent gene knockout using CRISPR-Cas9 technology. Below is a comparison of these methods and their typical outcomes when targeting MSH2.
Data Presentation: Quantitative Effects of MSH2 Silencing
The following tables summarize quantitative data from studies utilizing genetic approaches to investigate MSH2 function.
Table 1: Comparison of CRISPR-Cas9 Knockout vs. siRNA Knockdown of MSH2
| Parameter | CRISPR-Cas9 Knockout (KO) | siRNA Knockdown (KD) | Key Differences & Considerations |
| Gene Silencing Level | Complete and permanent loss of protein expression. | Transient reduction of mRNA and protein levels (typically 70-90%). | KO provides a model for complete loss-of-function, akin to biallelic mutations in cancer. KD mimics therapeutic interventions that reduce but do not eliminate protein expression. |
| Duration of Effect | Permanent in the cell line and its progeny. | Transient, typically lasting 48-96 hours. | KO is suitable for long-term studies and stable cell line generation. KD is used for acute studies of protein depletion. |
| Off-Target Effects | Can occur if the guide RNA has homology to other genomic regions. Can be minimized with careful gRNA design. | Common, as siRNAs can have partial complementarity to unintended mRNAs. | Both methods require validation to rule out off-target effects. For CRISPR, this involves sequencing potential off-target sites. For siRNA, using multiple different siRNAs targeting the same gene is recommended. |
| Phenotypic Outcome | Often results in a more pronounced and stable phenotype due to complete protein loss. | Phenotype may be less severe or variable depending on the efficiency of knockdown. | The choice of method depends on the biological question. For studying essential genes where a complete knockout might be lethal, a knockdown approach can be more informative. |
Table 2: Functional Consequences of MSH2 Depletion in Human Cell Lines
| Experimental Model | Genetic Method | Measured Outcome | Result | Reference |
| Pituitary Adenoma Cells (AtT-20ins) | siRNA knockdown of MSH2 | Cell Proliferation | Significant increase in cell proliferation upon MSH2 knockdown. | [3] |
| Pituitary Adenoma Cells (AtT-20ins) | siRNA knockdown of MSH2 | ATR mRNA Expression | Significant decrease in ATR expression upon MSH2 knockdown. | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | MSH2 Knockout | Chk2 Phosphorylation (Activation) | Abolished Chk2 phosphorylation in response to cisplatin treatment in MSH2-/- cells compared to wild-type. | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | MSH2 Knockout | ATR recruitment to chromatin | Marked reduction in ATR association with chromatin after cisplatin treatment in MSH2-/- cells. | [4] |
| Human Colorectal Cancer Cells (HCT116) | MSH2 Knockout (natural mutation) | Sensitivity to Etoposide/Cisplatin | Enhanced chemosensitivity in MSH2 knockout cells. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to validate MSH2's mechanism.
Protocol 1: MSH2 Gene Knockout using CRISPR-Cas9 in Human Cancer Cells
This protocol outlines the generation of a stable MSH2 knockout cell line using the CRISPR-Cas9 system, adapted from established methodologies.[6][7][8][9]
1. Guide RNA (gRNA) Design and Cloning:
- Design two to three unique gRNAs targeting early exons of the MSH2 gene using a validated online design tool. This minimizes the chance of producing a truncated but partially functional protein.
- Synthesize and anneal complementary oligonucleotides for each gRNA.
- Clone the annealed oligos into a Cas9-expressing vector that also contains a selectable marker (e.g., puromycin resistance), such as pSpCas9(BB)-2A-Puro (PX459).
- Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.
2. Transfection of Cancer Cells:
- Plate a human cancer cell line (e.g., HCT116, which is MSH2 proficient, or HEK293T) at 50-70% confluency.
- Transfect the cells with the MSH2 gRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
3. Selection of Edited Cells:
- 24-48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
- Maintain selection for 3-5 days until non-transfected control cells are completely eliminated.
4. Single-Cell Cloning:
- After selection, dilute the surviving cells to a concentration of a single cell per 100-200 µL and plate into 96-well plates.
- Allow individual cells to grow into distinct colonies over 2-3 weeks.
5. Verification of MSH2 Knockout:
- Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the MSH2 target region and perform Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).
- Western Blot: Lyse the cells and perform a Western blot using a validated anti-MSH2 antibody to confirm the complete absence of MSH2 protein expression. Clones with no detectable MSH2 protein are considered successful knockouts.
Protocol 2: Immunoprecipitation (IP) to Confirm MSH2-ATR Interaction
This protocol describes how to confirm the physical interaction between MSH2 and ATR.[2][10][11]
1. Cell Lysis:
- Culture HeLa or other suitable human cells to ~90% confluency.
- (Optional) Treat cells with a DNA damaging agent (e.g., MNNG) if the interaction is expected to be damage-dependent.
- Harvest cells and lyse them in a non-denaturing IP lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 20-30 minutes and then centrifuge at high speed to pellet cell debris. Collect the supernatant (cell lysate).
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
- Transfer the pre-cleared lysate to a new tube and add 2-5 µg of anti-MSH2 antibody or a non-specific IgG as a negative control.
- Incubate overnight at 4°C with gentle rotation.
- Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
3. Washing and Elution:
- Pellet the beads using a magnetic rack and discard the supernatant.
- Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
- After the final wash, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody against ATR. Also, probe a separate blot with an anti-MSH2 antibody to confirm successful immunoprecipitation.
- A band for ATR in the MSH2 IP lane (but not in the IgG control lane) confirms the interaction.
Protocol 3: Microsatellite Instability (MSI) Assay
This assay is used to functionally assess the consequence of MSH2 loss.[12][13][14][15]
1. DNA Extraction:
- Extract high-quality genomic DNA from both the MSH2 knockout cell line and the corresponding wild-type parental cell line.
2. PCR Amplification of Microsatellite Loci:
- Perform PCR using fluorescently-labeled primers targeting a panel of standard microsatellite markers (e.g., the Bethesda panel: BAT25, BAT26, D5S346, D2S123, D17S250).
3. Fragment Analysis:
- Analyze the PCR products using capillary electrophoresis on a genetic analyzer.
- Compare the fragment length profiles of the MSH2 knockout and wild-type cells.
4. Data Interpretation:
- The appearance of new alleles (shifts in fragment length) in the MSH2 knockout cells that are not present in the wild-type cells indicates microsatellite instability.
- A high degree of instability (typically at ≥2 of the 5 markers) confirms a deficient MMR phenotype.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key processes.
MSH2-ATR Signaling Pathway in Response to DNA Damage
This diagram illustrates the role of MSH2 in activating the ATR-Chk1 signaling pathway upon DNA damage.
References
- 1. uniprot.org [uniprot.org]
- 2. MSH2 and ATR form a signaling module and regulate two branches of the damage response to DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Expression of Mismatch Repair Genes MSH6/MSH2 Directly Promotes Pituitary Tumor Growth via the ATR-Chk1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hMSH2 Recruits ATR to DNA Damage Sites for Activation during DNA Damage-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of MARCH2 inhibits the growth of HCT116 colon cancer cells by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 9. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mismatch-repair proteins MSH2 and MSH6 interact with the imprinting control regions through the ZFP57-KAP1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. An Msh2 Conditional Knockout Mouse for Studying Intestinal Cancer and Testing Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepathologist.com [thepathologist.com]
- 14. researchgate.net [researchgate.net]
- 15. Mismatch Repair and Microsatellite… | College of American Pathologists [cap.org]
Unraveling the Activity of MMH2: A Comparative Guide to a Novel BRD4 Molecular Glue Degrader
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of MMH2, a novel BRD4 molecular glue degrader, with other BRD4-targeting alternatives. Supported by experimental data, this document outlines the activity of this compound across different model systems, details its mechanism of action, and provides comprehensive experimental protocols.
This compound is a novel small molecule that functions as a molecular glue degrader, targeting the epigenetic reader protein BRD4.[1] Unlike traditional inhibitors that merely block a protein's function, this compound actively triggers the degradation of BRD4 by coopting the cell's own protein disposal machinery. This guide will delve into the specifics of this compound's activity, its mechanism, and how it compares to other molecules targeting BRD4.
Mechanism of Action: A Covalent Molecular Glue Approach
This compound operates through a sophisticated mechanism known as "template-assisted covalent modification".[2] It selectively binds to the second bromodomain (BD2) of BRD4. This binding event creates a new surface that recruits the CUL4-DCAF16 E3 ubiquitin ligase complex.[1][2] The proximity induced by this compound facilitates the covalent modification of DCAF16, which in turn leads to the ubiquitination of BRD4.[2] This "tagging" with ubiquitin marks BRD4 for destruction by the proteasome, the cell's protein degradation machinery. This covalent nature of the interaction is crucial for its high potency.[2]
dot
Figure 1. Mechanism of this compound-induced BRD4 degradation.
Comparative Performance of this compound
The efficacy of this compound has been evaluated in various experimental settings, primarily in cancer cell lines. Its performance is often compared to other BRD4-targeting molecules, including other degraders and traditional inhibitors.
In Vitro Activity
Initial studies have demonstrated the potent and rapid degradation of BRD4 by this compound in the K562 chronic myelogenous leukemia cell line.[2]
| Compound | Target | Cell Line | DC50 (16h) | Dmax (16h) | Reference |
| This compound | BRD4-BD2 | K562 | ~1 nM | ~95% | [2] |
| MMH1 (acrylamide analog) | BRD4-BD2 | K562 | ~1 nM | ~95% | [2] |
| dBET6 (PROTAC) | BRD4 | Jurkat | 21 nM | - | [3] |
| JQ1 (inhibitor) | BRD4 | K562 | - | - | [2] |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum degradation.
-
PROTAC : Proteolysis-targeting chimera.
As shown in the table, this compound exhibits a remarkably low DC50 value, indicating its high potency in inducing BRD4 degradation.[2] Its performance is comparable to its acrylamide analog, MMH1, and significantly more potent than some PROTAC-based degraders like dBET6 in certain contexts.[2][3]
Signaling Pathways and Downstream Effects
BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, most notably MYC.[4] By degrading BRD4, this compound is expected to downregulate the expression of MYC and other BRD4-dependent genes, thereby inhibiting cancer cell proliferation and survival.
Furthermore, emerging evidence suggests that BRD4 is involved in other signaling pathways crucial for cancer progression, such as the Jagged1/Notch1 signaling axis, which is implicated in breast cancer cell migration and invasion.[5][6] Degradation of BRD4 could therefore have broader anti-cancer effects by disrupting these pathways.
dot
Figure 2. Downstream signaling effects of BRD4 degradation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other BRD4 degraders.
Western Blot Analysis for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express BRD4 (e.g., K562, HeLa, MDA-MB-231) in 6-well plates.[7]
-
Allow cells to adhere and reach 70-80% confluency.[7]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time course (e.g., 2, 4, 6, 16, 24 hours).[2][7] Include a vehicle control (DMSO).[7]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.[7]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Determine protein concentration using a BCA assay.[8]
3. SDS-PAGE and Immunoblotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.[7]
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[7]
-
Incubate with a primary antibody specific for BRD4 overnight at 4°C.[7] Also probe for a loading control (e.g., GAPDH, β-actin).[9]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect chemiluminescence using an imaging system.[7]
4. Data Analysis:
-
Quantify band intensities using densitometry software.[8]
-
Normalize BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
dot
Figure 3. Workflow for Western blot analysis of BRD4 degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biophysical assay is used to measure the formation of the ternary complex between BRD4, the degrader, and the E3 ligase in a reconstituted system.[2]
1. Reagents:
-
Recombinant His-tagged BRD4-BD2.[10]
-
Recombinant DDB1-DCAF16 complex.[2]
-
Terbium-conjugated anti-His antibody (donor fluorophore).[10]
-
BODIPY-FL labeled DCAF16 (acceptor fluorophore).[2]
-
This compound and control compounds.
-
TR-FRET assay buffer.[10]
2. Assay Procedure:
-
In a 384-well plate, combine BRD4-BD2, the DCAF16 complex, and the terbium-labeled antibody.[10]
-
Add serial dilutions of this compound or control compounds.
-
Incubate to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.[10]
3. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the compound concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
Conclusion and Future Directions
This compound represents a promising development in the field of targeted protein degradation. Its novel covalent molecular glue mechanism results in potent and efficient degradation of BRD4. While initial studies in leukemia cell lines are encouraging, further cross-validation in a broader range of cancer models, including solid tumors and in vivo xenograft studies, is necessary to fully elucidate its therapeutic potential.
Comparative studies with a wider array of BRD4 degraders, including both molecular glues and PROTACs, will be crucial to understand the relative advantages and disadvantages of different degradation strategies. Furthermore, in-depth proteomic and transcriptomic analyses following this compound treatment will provide a more comprehensive picture of its downstream signaling effects and potential off-target activities. The continued investigation of this compound and similar molecules holds the potential to deliver new and effective therapies for cancers and other diseases driven by BRD4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of the tunability of BRD4 degradation by DCAF16 trans-labelling covalent glues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for BRD4 Regulation: Comparing the Downstream Effects of MMH2 and BRD4 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeting a protein for inhibition versus degradation is critical for advancing novel therapeutics. This guide provides an objective comparison of the downstream effects of two distinct modalities targeting the epigenetic reader protein BRD4: the molecular glue degrader MMH2 and traditional small-molecule BRD4 inhibitors.
Bromodomain-containing protein 4 (BRD4) has emerged as a key therapeutic target in oncology and other diseases due to its pivotal role in regulating the transcription of critical oncogenes, most notably MYC. While traditional BRD4 inhibitors have shown promise by competitively binding to its bromodomains and displacing it from chromatin, a newer class of molecules, known as degraders, offers an alternative mechanism of action. This guide delves into a comparative analysis of a novel BRD4 molecular glue degrader, this compound, and conventional BRD4 inhibitors, providing supporting experimental data and detailed methodologies to illuminate their distinct downstream consequences.
Differentiated Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between this compound and traditional BRD4 inhibitors lies in their mechanism of action.
BRD4 inhibitors , such as the well-characterized compound JQ1, are small molecules that reversibly bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[1] This competitive inhibition prevents BRD4 from associating with acetylated histones on chromatin, thereby disrupting the recruitment of the transcriptional machinery necessary for gene expression.[1]
This compound , on the other hand, is a molecular glue degrader. Instead of merely blocking BRD4's function, this compound orchestrates its complete removal from the cell. It achieves this by inducing a novel protein-protein interaction between the second bromodomain of BRD4 (BRD4BD2) and the DCAF16 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[2] This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the proteasome.[2]
References
MMH2: A Highly Specific Molecular Glue Degrader Targeting BRD4 for Proteasomal Degradation
For Immediate Release
A novel covalent molecular glue degrader, MMH2, has demonstrated exceptional specificity for Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer and inflammatory diseases. Through a unique mechanism of action, this compound selectively induces the degradation of BRD4 by recruiting the E3 ubiquitin ligase DCAF16 to the second bromodomain (BD2) of BRD4, offering a promising new avenue for therapeutic intervention.
This compound exhibits potent and selective degradation of BRD4 with a half-maximal degradation concentration (DC50) of 1 nM and a maximum degradation (Dmax) of 95%.[1] This high degree of selectivity is achieved through a "template-assisted" covalent modification mechanism, where the BRD4 BD2 domain serves as a scaffold to facilitate the covalent attachment of this compound to the DCAF16 E3 ligase. This stabilized ternary complex then triggers the ubiquitination and subsequent proteasomal degradation of BRD4.
Unprecedented Selectivity Profile
The remarkable specificity of this compound for BRD4, particularly its second bromodomain, sets it apart from other BET bromodomain inhibitors. While comprehensive quantitative data on this compound's activity against a wide panel of bromodains is emerging from ongoing research, initial studies highlight its focused activity on BRD4. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: Degradation Profile of this compound against BRD4
| Parameter | Value | Reference |
| Target Protein | BRD4 | [1] |
| E3 Ligase Recruited | DCAF16 | [1] |
| Specific Domain | Bromodomain 2 (BD2) | [1] |
| DC50 | 1 nM | [1] |
| Dmax | 95% | [1] |
Mechanism of Action: A Covalent Molecular Glue
This compound's mechanism involves a sophisticated interplay between the target protein, the degrader, and the E3 ligase. The process can be summarized in the following steps:
-
Binding to BRD4: this compound initially binds to the second bromodomain (BD2) of BRD4.
-
Recruitment of DCAF16: This binding event creates a new surface that is recognized by the DCAF16 E3 ubiquitin ligase.
-
Ternary Complex Formation: this compound acts as a "molecular glue," holding BRD4 and DCAF16 together in a ternary complex.
-
Covalent Modification: The BRD4 BD2 domain acts as a template, facilitating a covalent bond formation between this compound and a specific cysteine residue on DCAF16. This covalent linkage stabilizes the ternary complex.
-
Ubiquitination and Degradation: The stabilized complex allows for the efficient transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome.
Experimental Validation: Methodologies
The specificity and mechanism of this compound have been validated through a series of rigorous experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to quantitatively measure the formation of the BRD4-MMH2-DCAF16 ternary complex in vitro.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore conjugated to one protein and an acceptor fluorophore on another. A high FRET signal indicates close proximity and, therefore, complex formation.
-
Protocol Outline:
-
Recombinant, purified BRD4-BD2 and DCAF16 proteins are used. One is labeled with a donor fluorophore (e.g., Terbium chelate) and the other with an acceptor fluorophore (e.g., FITC).
-
The proteins are incubated with varying concentrations of this compound.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
The increase in the FRET ratio is plotted against the this compound concentration to determine the EC50 for ternary complex formation.
-
Cellular Degradation Assays (Western Blotting)
Western blotting is a standard technique used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of protein degradation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (in this case, BRD4).
-
Protocol Outline:
-
Cells are treated with a range of this compound concentrations for a specified period.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against BRD4, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Band intensities are quantified to determine the extent of BRD4 degradation relative to a loading control (e.g., GAPDH or β-actin).
-
References
A Comparative Analysis of MMH2 and Other Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Molecular glue degraders represent a paradigm shift in targeted protein degradation, offering the potential to address previously "undruggable" targets. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative study of MMH2, a notable molecular glue degrader, and other key players in this rapidly evolving field. We present a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting and designing effective protein degradation strategies.
Data Presentation: Quantitative Comparison of Molecular Glue Degraders
The efficacy of molecular glue degraders is primarily evaluated by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The table below summarizes these key parameters for this compound and a selection of other prominent molecular glue degraders, facilitating a direct comparison of their potency and efficiency.
| Degrader | Target Protein(s) | Recruited E3 Ligase | Cell Line | DC50 | Dmax | Citation(s) |
| This compound | BRD4 (BD2) | DCAF16 | K562 | 1 nM | ~95% | [1] |
| MMH1 | BRD4 (BD2) | DCAF16 | K562 | 0.3 nM | ~95% | [1] |
| MMH249 | BRD4 (BD2) | DCAF16 | K562 | 8 nM | 56% | [1][2] |
| GNE-0011 | BRD4 | DCAF16 | KBM7 | 1 µM (for 6h treatment) | N/A | [3][4] |
| dBET6 | BRD2/3/4 | CRBN | HEK293T | 6 nM (for BRD4) | 97% (for BRD4) | [5] |
| MZ1 | BRD4 (preferential) | VHL | H661, H838 | 8 nM, 23 nM | >90% (at 100 nM) | [6][7] |
| Indisulam | RBM39 | DCAF15 | SH-SY5Y | 55 nM | N/A | [8][9] |
| BI-3802 | BCL6 | SIAH1 | SU-DHL-4 | 20 nM | N/A | [10][11] |
| CC-92480 | IKZF1/3 | CRBN | MM.1S | N/A | N/A | [12][13] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and experimental conditions. The data presented here are for comparative purposes and are sourced from the cited literature. N/A indicates that the data was not available in the referenced sources.
Mechanism of Action: this compound-Mediated BRD4 Degradation
This compound is a covalent molecular glue that selectively induces the degradation of the second bromodomain (BD2) of BRD4.[1] It functions by creating a novel protein-protein interface between BRD4 and DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BRD4, marking it for degradation by the 26S proteasome.
Experimental Protocols
Reproducible and robust experimental data are crucial for the comparative assessment of molecular glue degraders. Below are detailed methodologies for key experiments commonly employed in their evaluation.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with a molecular glue degrader.
a. Cell Lysis:
-
Culture cells to the desired confluency and treat with the molecular glue degrader at various concentrations for the specified duration.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation.
In Vitro Ubiquitination Assay
This assay confirms that the degradation of the target protein is dependent on the ubiquitin-proteasome system.
-
Reaction Setup: In a microcentrifuge tube, combine the following components: recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the recruited E3 ligase complex (e.g., CUL4-DDB1-DCAF16), and the molecular glue degrader.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to occur.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein or an anti-ubiquitin antibody to detect the formation of polyubiquitinated target protein.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the molecular glue degrader on cells.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the molecular glue degrader and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the degrader.
References
- 1. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. eubopen.org [eubopen.org]
- 11. Pardon Our Interruption [opnme.com]
- 12. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of BRD4 Degraders: A Comparative Analysis of MMH2 and Related Compounds
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, a new molecular glue degrader, MMH2, has emerged as a potent downregulator of the epigenetic reader protein BRD4. This guide provides a comprehensive comparison of the therapeutic window of this compound with other notable BRD4-targeting PROTACs (Proteolysis Targeting Chimeras), including ARV-771, dBET6, and MZ1. The analysis is based on currently available preclinical data and is intended for researchers, scientists, and drug development professionals.
Introduction to BRD4 Degradation
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are critical regulators of gene expression and are implicated in the pathogenesis of numerous cancers and inflammatory diseases. Unlike traditional small molecule inhibitors that block the function of a protein, degraders like this compound and other PROTACs are designed to eliminate the target protein from the cell entirely. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This mechanism of action offers the potential for a more profound and durable therapeutic effect.
This compound is a novel, covalent JQ1-derived molecular glue that selectively induces the degradation of BRD4 by recruiting the DCAF16 E3 ubiquitin ligase.[1][2] In contrast, the comparators in this guide, ARV-771, dBET6, and MZ1, are heterobifunctional PROTACs that link a BRD4-binding molecule to a ligand for a different E3 ligase (VHL for ARV-771 and MZ1, and CRBN for dBET6).
Comparative Analysis of In Vitro Potency
The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a protein degrader. It represents the concentration of the compound required to degrade 50% of the target protein. The table below summarizes the reported DC50 values for this compound and its comparators.
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Reference(s) |
| This compound | DCAF16 | K562 | 1 | [1][2] |
| Jurkat | 12 | |||
| ARV-771 | VHL | 22Rv1 | < 5 | [3] |
| dBET6 | CRBN | HEK293T | 6 | |
| MZ1 | VHL | HeLa | ~10 (Estimated from graph) |
Note: DC50 values can vary depending on the cell line and experimental conditions.
In Vivo Efficacy: A Look at Preclinical Models
While in vivo efficacy data for this compound is not yet publicly available, several studies have demonstrated the anti-tumor activity of the comparator compounds in various cancer models.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) Xenograft (22Rv1 cells) | 10 mg/kg, s.c., daily | Significant tumor growth inhibition. | [3] |
| dBET6 | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft (MOLT4 cells) | 7.5 mg/kg, p.o., twice daily | Reduced leukemic burden and significant survival benefit. | [4] |
| MZ1 | Acute Myeloid Leukemia (AML) Xenograft | Not specified in available abstracts | Decreased leukemia cell growth and increased mouse survival time. |
Assessing the Therapeutic Window: Efficacy vs. Toxicity
The therapeutic window refers to the range of doses at which a drug is effective without causing unacceptable toxicity. A wider therapeutic window is generally desirable for a drug candidate. Defining this window requires robust preclinical toxicology studies to determine key parameters such as the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL).
Unfortunately, specific quantitative toxicity data (MTD or NOAEL) for this compound is not available in the public domain at the time of this report. For the comparator compounds, while some studies mention that they are "well-tolerated" or show "no detectable toxicity" at efficacious doses, concrete MTD or NOAEL values are not consistently reported in the reviewed literature. For instance, one study noted that dBET6 treatment was associated with some body weight loss in a Huh-7 xenograft model, suggesting potential systemic toxicity at the tested dose of 15 mg/kg.[5] Another study with ARV-771 in a mantle cell lymphoma model mentioned it had "superior pharmacological properties" compared to a similar compound, ARV-825, and inhibited in vivo growth, but did not provide specific toxicity data.
The lack of comprehensive, publicly available toxicology data for these early-stage compounds makes a direct comparison of their therapeutic windows challenging. Further preclinical development and publication of these critical safety parameters are necessary for a complete assessment.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and the compared PROTACs is the induced degradation of BRD4 via the ubiquitin-proteasome system. This process disrupts the transcriptional programs regulated by BRD4, leading to the downregulation of key oncogenes such as c-Myc.
Below are diagrams illustrating the general mechanism of action for PROTACs and the specific pathway for this compound.
References
- 1. This compound | BRD4 degrader | Probechem Biochemicals [probechem.com]
- 2. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs in the Management of Prostate Cancer | MDPI [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Independent Verification of Cellular Activity: A Comparative Guide to MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular activity of prominent small molecule inhibitors targeting the Murine Double Minute 2 (MDM2) protein. The content is designed to assist in the independent verification of reported activities by presenting supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers that retain wild-type p53, its function is often suppressed by the overactivity of its primary negative regulator, MDM2.[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive capabilities.[3] Small molecule inhibitors designed to block the MDM2-p53 protein-protein interaction have emerged as a promising therapeutic strategy to reactivate p53 and restore its function in cancer cells.[2] This guide focuses on the methodologies used to verify the cellular activity of these inhibitors and compares the performance of several key compounds.
Comparative Cellular Activity of MDM2 Inhibitors
The efficacy of MDM2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. The tables below summarize the reported IC50 values for several well-characterized MDM2 inhibitors across a panel of human cancer cell lines, illustrating their potency and selectivity. It is important to note that sensitivity to these inhibitors is highly correlated with the p53 status of the cell line, with wild-type p53 (TP53-WT) cells generally being more sensitive.[4]
Table 1: IC50 Values of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Nutlin-3a | SJSA-1 | Osteosarcoma | 527 | [5] |
| HCT116 | Colorectal Carcinoma | >1000 | [5] | |
| A549 | Non-Small Cell Lung Cancer | 17,680 | [4] | |
| MCF7 | Breast Adenocarcinoma | 650 | [6] | |
| Navtemadlin (AMG 232) | SJSA-1 | Osteosarcoma | 9.1 | [7][8] |
| HCT116 | Colorectal Carcinoma | 10 | [7] | |
| DBTRG-05MG | Glioblastoma | 190 | [9] | |
| BI 907828 | Nalm-6 | Acute Lymphoblastic Leukemia | 38 | [10] |
| RS4;11 | Acute Lymphoblastic Leukemia | 18 | [10] | |
| GBM BTSCs (Avg.) | Glioblastoma | 0.021 - 0.425 | [11] |
Note: IC50 values can vary based on experimental conditions, such as assay type and incubation time.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount for the independent verification of a compound's cellular activity. Below are detailed methodologies for two fundamental assays used to characterize the effects of MDM2 inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells. Dehydrogenase enzymes in metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., 8-10 concentrations) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the MDM2 inhibitor at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells with cold 1X PBS (Phosphate-Buffered Saline).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and procedures related to the evaluation of MDM2 inhibitors.
Caption: MDM2-p53 signaling pathway and mechanism of MDM2 inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Navtemadlin (AMG-232) | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Monomethylhydrazine (MMH): A Guide for Laboratory Professionals
Warning: Monomethylhydrazine (MMH) is a highly toxic, flammable, corrosive, and potentially carcinogenic substance.[1][2] Improper handling or disposal can lead to severe health hazards and environmental damage. The standard and required method for the disposal of unused MMH and MMH-contaminated waste is through a licensed hazardous waste management facility. Do not attempt to neutralize MMH waste in the laboratory unless you are following a validated and approved procedure under the direct supervision of your institution's Environmental Health and Safety (EHS) department.
Attempting to neutralize MMH with common laboratory reagents like hypochlorite can be dangerous and may lead to incomplete reactions, producing highly carcinogenic byproducts such as N-nitrosoalkylamines.[3][4] This guide provides the essential procedures for the safe handling, segregation, and preparation of MMH waste for professional disposal, ensuring the safety of laboratory personnel and compliance with regulations.
Key Properties of Monomethylhydrazine (MMH)
Understanding the properties of MMH is critical for safe handling. It is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
| Property | Value | Citation |
| RCRA Waste Code | P068 | [5] |
| Appearance | Colorless liquid with an ammonia-like odor | [6] |
| Flash Point | < 23.9 °C ( < 75 °F) | [6] |
| Autoignition Temp. | 194.4 °C (382 °F) | [6] |
| Solubility in Water | Soluble; solutions are highly alkaline | [6] |
| Vapor Density | 1.6 (Heavier than air) | [6] |
| Incompatibilities | Strong oxidizing agents (spontaneous ignition), metal oxides, strong acids, porous materials (earth, asbestos, wood, cloth) | [6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling MMH.
| Equipment | Specification | Citation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult manufacturer for specific recommendations. | [1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [1] |
| Skin/Body Protection | A flame-retardant lab coat. For spills or significant exposure potential, a full chemical-resistant suit is required. | [1] |
| Respiratory Protection | All handling of MMH should occur in a certified chemical fume hood. For emergencies or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary. | [6] |
Protocol for MMH Waste Segregation and Collection for Disposal
This protocol outlines the standard operating procedure for safely preparing MMH waste for collection by a licensed hazardous waste contractor.
1. Waste Identification and Segregation:
- Aqueous MMH Waste: Collect all solutions containing MMH in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or specific types of plastic; consult your EHS department).
- Solid MMH Waste: Collect all materials contaminated with MMH, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.
- Do not mix MMH waste with any other waste streams , especially those containing oxidizing agents, acids, or metal contaminants.
2. Container Labeling and Storage:
- Label all waste containers with "Hazardous Waste," the full chemical name "Monomethylhydrazine," and the approximate concentration.
- Ensure the container lid is securely sealed at all times, except when adding waste.
- Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment bin.
- The storage location must be away from heat, sparks, and incompatible chemicals.[1]
3. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the MMH hazardous waste.
- Do not exceed the allowable accumulation time for hazardous waste as defined by your institution's policies and local regulations.
- Provide the EHS department with an accurate description of the waste contents.
4. Spill Management:
- In the event of a small spill inside a chemical fume hood, absorb the MMH with an inert material like sand, vermiculite, or earth.[6][7]
- Using non-sparking tools, scoop the absorbed material into a designated container for solid MMH waste.[7]
- Decontaminate the area with a suitable cleaning agent as recommended by your EHS department.
- For any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
MMH Waste Management Workflow
The following diagram illustrates the correct decision-making process and workflow for managing MMH waste in a laboratory setting.
Caption: Workflow for the safe management and disposal of MMH waste.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Guide to Personal Protective Equipment (PPE) for Handling Monomethyl Hydrazine (MMH)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Monomethyl Hydrazine (MMH). Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental risk. MMH is a highly toxic, flammable, and corrosive chemical that demands rigorous handling protocols.
Monomethyl Hydrazine (MMH): Properties and Hazards
MMH is a colorless, hygroscopic liquid with a characteristic ammonia-like odor.[1] It is primarily used as a rocket propellant but also finds applications in chemical synthesis.[2][3] Its high reactivity and toxicity necessitate careful handling in controlled environments. MMH is a suspected human carcinogen, and exposure can cause severe damage to the eyes, skin, respiratory tract, central nervous system, liver, and blood.[1][4]
Table 1: Physical and Chemical Properties of Monomethyl Hydrazine
| Property | Value |
| Chemical Formula | CH₃NHNH₂ / CH₆N₂ |
| Molecular Weight | 46.1 g/mol [5] |
| Appearance | Colorless, fuming liquid[6] |
| Odor | Ammonia-like[6] |
| Boiling Point | 87.5°C (190°F)[1][6] |
| Melting Point | -52.4°C (-62°F)[1][6] |
| Flash Point | -8.3°C (17°F)[1][6] |
| Vapor Pressure | 49.6 mmHg at 25°C (77°F)[4] |
| Solubility in Water | Miscible[1][6] |
| Lower Explosive Limit (LEL) | 2.5%[4][6] |
| Upper Explosive Limit (UEL) | 97%[4] |
| Autoignition Temperature | 196°C (385°F)[4] |
Occupational Exposure Limits
Due to its high toxicity and potential carcinogenicity, extremely low occupational exposure limits have been established for MMH. All contact should be reduced to the lowest possible level.
Table 2: Occupational Exposure Limits for Monomethyl Hydrazine
| Organization | Limit Type | Value | Notes |
| OSHA (PEL) | Ceiling | 0.2 ppm (0.35 mg/m³) | Skin notation applies. |
| NIOSH (REL) | Ceiling (120 min) | 0.04 ppm (0.08 mg/m³) | Potential occupational carcinogen.[6] |
| ACGIH (TLV) | TWA | 0.01 ppm | Skin notation; Confirmed animal carcinogen (A3).[1] |
| IDLH | Immediately Dangerous to Life or Health | 20 ppm |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE) Selection
Selection of appropriate PPE is the most critical factor in preventing exposure. A risk assessment must be performed for every task to ensure the highest level of protection is chosen. The following diagram outlines the logical workflow for PPE selection.
Respiratory Protection Due to the high toxicity and rapid evaporation of MMH, air-purifying respirators are not sufficient.[1]
-
Required : A positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure, supplied-air respirator (SAR) with an escape SCBA is mandatory for any detectable concentration of MMH.[5]
Body Protection
-
Required : A fully encapsulating, vapor-protective suit (Level A) is required for spill response or situations with high vapor concentrations.[1] For other handling scenarios, a hooded chemical-resistant suit should be used.
-
Materials : Butyl rubber-based materials are commonly used for suits designed for hydrazine handling.[7] A NASA study found that totally encapsulating suits provide adequate protection, whereas PVC splash garments offer poor resistance and should be avoided.
Hand Protection Double gloving is required. An inner glove provides protection in case the outer glove is breached. Specific permeation breakthrough time data for MMH is not widely available in the reviewed literature; therefore, material selection should be based on recommendations for hydrazines and rocket fuels.[7]
Table 3: Glove Material Recommendations for Handling Hydrazines
| Glove Material | Recommendation | Rationale / Notes |
| Butyl Rubber | Excellent | Commonly recommended for rocket fuels and highly corrosive acids. Offers good resistance to hydrazines.[7] |
| Viton™ | Excellent | Often used for highly corrosive and hazardous chemicals. Should be paired with Butyl for broad protection. |
| Neoprene | Fair to Good | May offer moderate protection for short-duration tasks. Not recommended for prolonged contact. |
| Nitrile | Poor to Fair | Generally not recommended for aggressive chemicals like hydrazines. May be suitable as an inner glove for splash protection only. |
| Natural Rubber (Latex) | Not Recommended | Poor chemical resistance to hydrazines. |
| Polyvinyl Chloride (PVC) | Not Recommended | Poor chemical resistance to MMH. |
Eye and Face Protection
-
Required : Chemical safety goggles and a full-face shield are mandatory. In most high-risk scenarios, this protection is integrated into the vapor-protective suit or respirator facepiece.
Safe Handling and Disposal Procedures
Experimental Protocol: PPE Permeation Testing Methodology A standardized method for testing the chemical resistance of glove materials is outlined in ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact. A common laboratory adaptation involves:
-
A test cell is constructed to separate the protective material into two chambers.
-
The exterior side of the material is challenged with the hazardous liquid (MMH).
-
A collection medium (gas or liquid) is circulated on the interior side of the material.
-
The collection medium is continuously monitored by sensitive analytical instruments (e.g., gas chromatograph) to detect the first trace of the chemical.
-
The time from the initial chemical contact to its detection on the interior side is recorded as the "breakthrough time." The rate at which the chemical subsequently moves through the material is the "permeation rate."
Protocol: Donning and Doffing PPE
-
Donning (Putting On) :
-
Inspect all PPE for damage (tears, cracks, defects) before starting.
-
Don inner gloves.
-
Don the chemical-resistant suit.
-
Don chemical-resistant boots. Ensure suit legs go over the boots.
-
Don the SCBA harness and facepiece. Perform a seal check.
-
Pull the suit hood over the head.
-
Don outer gloves. Ensure the suit sleeves are secured over the gloves, often with chemical-resistant tape.
-
Have a trained assistant verify the entire ensemble is correctly fitted and sealed.
-
-
Doffing (Taking Off) : This process should be performed in a designated decontamination zone.
-
Rinse the entire suit with copious amounts of water to remove gross contamination.
-
While still wearing outer gloves, wash them with soap and water, then rinse.
-
Remove any tape.
-
Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in a designated hazardous waste container.[8]
-
Unzip the suit. Roll the suit down and away from the body, turning it inside out to avoid contact with the contaminated exterior.
-
Sit down to remove boots.
-
Remove the SCBA.
-
Remove inner gloves using the same technique as the outer gloves.
-
Wash hands and face thoroughly with soap and water.
-
Operational and Disposal Plan All MMH-contaminated materials are considered hazardous waste.
-
RCRA Waste Code : Monomethyl Hydrazine is listed as P068 .[1][5]
-
Collection : All disposable PPE (gloves, suits, etc.) and materials used for spill cleanup (absorbents) must be collected in clearly labeled, sealed, and leak-proof hazardous waste containers.[8]
-
Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Disposal : Contaminated waste must be disposed of as hazardous waste, typically via incineration, in accordance with all local, state, and federal regulations.[1] This must be handled by a licensed hazardous waste disposal contractor. Do not mix MMH waste with other chemical waste streams unless explicitly approved.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical. The following workflow outlines the necessary steps.
First Aid Measures
-
Inhalation : Immediately move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give one or two glasses of water to drink. Seek immediate medical attention.[1]
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. researchgate.net [researchgate.net]
- 3. wiley.com [wiley.com]
- 4. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl hydrazine [cdc.gov]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
